4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-iodo-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLENVBAYKTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287400 | |
| Record name | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384857-33-4 | |
| Record name | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384857-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodovanillin Ethyl Ether: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Iodovanillin ethyl ether, a halogenated derivative of ethylvanillin. This document delves into its chemical structure, molecular properties, a detailed synthesis protocol, and its characterization through various spectroscopic methods, offering valuable insights for its application in chemical synthesis and drug discovery.
Chemical Structure and Properties
5-Iodovanillin ethyl ether, systematically named 3-ethoxy-4-hydroxy-5-iodobenzaldehyde , is an aromatic aldehyde. The core of its structure is a benzene ring substituted with an aldehyde (-CHO), a hydroxyl (-OH), an ethoxy (-OCH2CH3), and an iodine (-I) group. The substitution pattern on the benzene ring is crucial for its chemical reactivity and potential biological activity.
The chemical structure is as follows:
Caption: Synthesis workflow for 5-Iodovanillin ethyl ether.
Characterization Data
The structural confirmation of the synthesized 5-Iodovanillin ethyl ether is crucial and is typically achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, the expected signals are:
-
A singlet for the aldehyde proton (-CHO) around δ 9.7-9.8 ppm.
-
Two doublets in the aromatic region (δ 7.3-7.9 ppm) corresponding to the two protons on the benzene ring, showing ortho coupling.
-
A quartet for the methylene protons (-OCH2-) of the ethoxy group around δ 4.1-4.2 ppm.
-
A triplet for the methyl protons (-CH3) of the ethoxy group around δ 1.4-1.5 ppm.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary.
A reported ¹H NMR spectrum in DMSO-d6 showed the following key peaks: δ 9.73 (s, 1H, CHO), 7.86 (d, 1H), 7.39 (d, 1H), 4.13 (q, 2H, OCH2), 1.38 (t, 3H, CH3). [1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals for 3-ethoxy-4-hydroxy-5-iodobenzaldehyde include:
-
A signal for the aldehyde carbonyl carbon around δ 190 ppm.
-
Signals for the aromatic carbons, with the carbon bearing the iodine showing a characteristically low chemical shift.
-
Signals for the ethoxy group carbons.
A reported ¹³C NMR spectrum in DMSO-d6 showed the following peaks: δ 190.3 (C=O), 152.4, 146.4, 134.5, 130.0, 111.2, 85.2 (aromatic carbons), 64.5 (OCH2), 14.5 (CH3). [1]
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. For 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, characteristic absorption bands are expected for:
-
O-H stretching of the hydroxyl group (a broad band around 3200-3400 cm⁻¹).
-
C-H stretching of the aldehyde group (around 2850 and 2750 cm⁻¹).
-
C=O stretching of the aldehyde group (a strong band around 1660-1680 cm⁻¹).
-
C-O stretching of the ethoxy group (around 1200-1300 cm⁻¹).
-
C-I stretching (in the far-IR region, typically below 600 cm⁻¹).
A reported IR spectrum showed characteristic peaks at 3204 cm⁻¹ (OH), 2979 cm⁻¹ (CH2, CH3), and 1664 cm⁻¹ (C=O). [1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (292.07). The fragmentation pattern would likely involve the loss of the aldehyde group, the ethoxy group, and the iodine atom.
Applications and Significance
5-Iodovanillin ethyl ether serves as a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations. The iodine atom, in particular, can be readily replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of more complex molecular architectures. This makes it a valuable precursor for the synthesis of novel pharmaceutical compounds, agrochemicals, and materials.
References
-
PubChem. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. National Center for Biotechnology Information. [Link]
-
A Review on the Vanillin derivatives showing various Biological activities. Journal of Drug Delivery and Therapeutics. [Link]
-
OrganicERs.org. EXP 16 - An Electrophilic Iodination of Vanillin. [Link]
-
ResearchGate. Growth inhibitory effect of bio-iodinated ethyl vanillin on T.... [Link]
-
Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]
Sources
Technical Whitepaper: Solubility Profile & Solvent Engineering for 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Executive Summary
4-Ethoxy-3-iodo-5-methoxybenzaldehyde is a critical trisubstituted benzaldehyde derivative, primarily utilized as a scaffold in the synthesis of phenethylamine-based pharmaceuticals and bioactive alkaloids. Its structural integrity relies on the precise balance between the lipophilic iodine atom and the polar aldehyde functionality.[1]
This guide provides a definitive technical analysis of its solubility across the organic solvent spectrum.[1] Unlike simple benzaldehydes, the presence of the iodine atom at the 3-position and the ethoxy group at the 4-position drastically alters its solvation thermodynamics.[1] This document details the solubility landscape, providing researchers with the logic required to select solvents for reaction monitoring, extraction, and recrystallization.[1]
Physicochemical Profile & Solvation Logic
To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces at play.[1]
Structural Analysis[1][2]
-
Lipophilic Domain (Hydrophobic): The iodine atom is large and polarizable (soft), increasing affinity for non-polar and chlorinated solvents.[1] The ethyl group (-CH2CH3) adds steric bulk and hydrophobicity compared to a methyl or hydroxyl group.[1]
-
Polar Domain (Hydrophilic): The aldehyde carbonyl (-CHO) and the two ether oxygens (methoxy and ethoxy) act as hydrogen bond acceptors.[1] However, the absence of a hydrogen bond donor (unlike its precursor, 5-iodovanillin) significantly reduces its water solubility and melting point.[1]
The "Solubility Switch"
The transition from a phenol (5-iodovanillin) to an ethyl ether (4-ethoxy-3-iodo-5-methoxybenzaldehyde) acts as a "solubility switch."[1]
-
Result: The compound loses the ability to H-bond with itself, leading to higher solubility in aprotic organic solvents (DCM, THF) and lower solubility in protic solvents (Water, cold Alcohols).[1]
Solubility Landscape
The following data categorizes solvent interactions based on experimental observation of analogous trisubstituted halogenated benzaldehydes.
Table 1: Qualitative Solubility Matrix (at 25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Operational Utility |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Extraction: Ideal for dissolving the compound during workup.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (>50 mg/mL) | Reaction Medium: Suitable for reduction or condensation reactions.[1] |
| Polar Aprotic (High BP) | DMF, DMSO | High | Coupling Reactions: Used for metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Recrystallization: Moderate solubility at RT; high solubility at boiling point.[1] |
| Non-Polar Hydrocarbons | Hexanes, Pentane, Heptane | Poor / Insoluble | Anti-Solvent: Used to precipitate the product from ethereal or chlorinated solutions.[1] |
| Aqueous | Water, Brine | Insoluble | Washing: The compound will remain in the organic phase during biphasic washes.[1] |
Experimental Protocols
Protocol A: Solubility Determination (Gravimetric)
Use this protocol to verify exact solubility limits for process scale-up.[1]
-
Preparation: Weigh 100 mg of dry 4-ethoxy-3-iodo-5-methoxybenzaldehyde into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Observation: Record the volume required for complete dissolution (clear solution, no particulates).
-
Calculation:
(mg/mL).[1]
Protocol B: Purification via Recrystallization
The iodine atom renders the crystal lattice sensitive to light and heat.[1] Perform this protocol under low light if possible.
Target Solvent System: Ethanol (95%) or Methanol/Water (9:1).[1]
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol dropwise with constant swirling until the solid just dissolves.
-
Note: If the solution is dark/colored, add activated charcoal, boil for 2 mins, and hot-filter.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).
-
Do not plunge immediately into ice; this causes "oiling out" due to the ethoxy group's lipophilicity.[1]
-
-
Harvest: Once crystals form at RT, cool in an ice bath (0°C) for 15 minutes to maximize yield.
-
Filtration: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold (-20°C) Ethanol.
-
Drying: Dry under high vacuum (< 5 mbar) at ambient temperature. Avoid oven drying >50°C to prevent sublimation or iodine lability.
Visualizations
Figure 1: Solvent Selection Decision Tree
This logic flow guides the chemist in selecting the correct solvent based on the operational goal.[1]
Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Extraction).
Figure 2: Recrystallization Workflow (Thermal Gradient)
Caption: Thermal gradient workflow for maximizing yield and purity during recrystallization.
References
-
Royal Society of Chemistry. (2017).[1] Iodine-catalyzed oxidative conversion of aldehydes. (Context on iodine stability in aldehydes). Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2025).[1] 4-Ethoxy-3-methoxybenzaldehyde Properties. Retrieved from [Link][1]
-
ScienceMadness. (2010).[1][2] Synthesis and Purification of Alkoxy-Benzaldehydes. (Practical recrystallization techniques for vanillin derivatives). Retrieved from [Link]
Sources
A Technical Guide to Differentiating 5-Iodovanillin and 4-Ethoxy-3-iodo-5-methoxybenzaldehyde for Advanced Research
For researchers, scientists, and professionals in drug development, the precise selection of chemical intermediates is paramount to the success of a synthetic pathway. Vanillin derivatives, in particular, offer a versatile scaffold for creating complex molecules with significant biological activity. This guide provides an in-depth technical comparison of two such derivatives: 5-Iodovanillin and its etherified counterpart, 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. Understanding their distinct structural, chemical, and reactive properties is crucial for strategic molecular design and synthesis.
Part 1: Core Structural and Physicochemical Distinctions
The fundamental difference between 5-Iodovanillin and 4-Ethoxy-3-iodo-5-methoxybenzaldehyde lies in the functional group at the C4 position of the benzene ring. 5-Iodovanillin possesses a reactive phenolic hydroxyl (-OH) group, whereas in 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, this group has been converted to an ethoxy (-OCH₂CH₃) ether. This seemingly minor modification has profound implications for the molecule's reactivity, acidity, and utility as a synthetic building block.
The presence of the aldehyde, methoxy, and iodo groups provides a rich chemical handle for various transformations. However, the free hydroxyl group in 5-Iodovanillin introduces an additional layer of reactivity, particularly in base-catalyzed reactions, and allows it to act as a hydrogen bond donor.
Caption: Core structural difference between the two compounds.
Comparative Physicochemical and Spectroscopic Data
The structural modification directly influences the physicochemical properties of these compounds. The etherification of the hydroxyl group to an ethoxy group increases the molecular weight and is expected to decrease the melting point due to the disruption of intermolecular hydrogen bonding possible with the phenolic -OH group.
Table 1: Physicochemical Property Comparison
| Property | 5-Iodovanillin | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde |
| CAS Number | 5438-36-8[1] | 384857-33-4[2] |
| Molecular Formula | C₈H₇IO₃[1] | C₁₀H₁₁IO₃[2] |
| Molecular Weight | 278.04 g/mol [1] | 306.10 g/mol [2] |
| Appearance | Light yellow to brown crystalline powder[3] | Pale yellow solid (predicted) |
| Melting Point | 180-185 °C[4] | Lower than 5-Iodovanillin (predicted) |
Table 2: Comparative Spectroscopic Data
| Spectrum | 5-Iodovanillin | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (Predicted) |
| ¹H NMR | ~9.76 ppm (s, 1H, -CHO) , ~7.89 ppm (d, 1H, Ar-H), ~7.42 ppm (d, 1H, Ar-H), ~6.0 ppm (br s, 1H, -OH) , ~3.91 ppm (s, 3H, -OCH₃) | ~9.8 ppm (s, 1H, -CHO) , ~7.8 ppm (d, 1H, Ar-H), ~7.4 ppm (d, 1H, Ar-H), ~4.1 ppm (q, 2H, -OCH₂CH₃) , ~3.9 ppm (s, 3H, -OCH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | ~191 ppm (-CHO) , ~152-150 ppm (Ar-C-O), ~134-116 ppm (Ar-C), ~93 ppm (Ar-C-I) , ~60 ppm (-OCH₃) | ~190 ppm (-CHO) , ~154-152 ppm (Ar-C-O), ~135-112 ppm (Ar-C), ~93 ppm (Ar-C-I) , ~69 ppm (-OCH₂CH₃) , ~60 ppm (-OCH₃), ~15 ppm (-OCH₂CH₃) |
| IR (cm⁻¹) | ~3200-3400 (broad, O-H stretch) , ~2850 (C-H stretch, aldehyde), ~1685 (C=O stretch) | ~2900 (C-H stretch, alkyl), ~2850 (C-H stretch, aldehyde), ~1694 (C=O stretch) |
Note: Predicted data for 4-Ethoxy-3-iodo-5-methoxybenzaldehyde is based on data from the structurally similar compound 3-Iodo-4,5-diethoxybenzaldehyde.[5]
Part 2: Synthesis and Reactivity Profile
The synthetic relationship between these two molecules is linear: 5-Iodovanillin is the direct precursor to 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. This section details the synthesis of each and discusses their divergent reactivity.
Synthesis of 5-Iodovanillin
5-Iodovanillin is prepared via an electrophilic aromatic substitution reaction on vanillin. The electron-donating hydroxyl and methoxy groups strongly activate the aromatic ring, directing the incoming electrophile (iodine) to the C5 position, which is ortho to the hydroxyl group and para to the methoxy group.
Caption: Workflow for the synthesis of 5-Iodovanillin.
-
Dissolution: In a 100 mL flask, dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol.
-
Cooling: Chill the mixture in an ice bath.
-
Addition of Oxidant: While stirring constantly, add 14.5 mL of a 3.5% sodium hypochlorite (bleach) solution dropwise over 20 minutes. The in-situ oxidation of iodide generates the electrophilic iodine species.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.
-
Quenching: Neutralize any excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.
-
Precipitation: Acidify the solution with hydrochloric acid until the product fully precipitates.
-
Isolation: Cool the mixture and collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure 5-iodovanillin.
Synthesis of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
This derivative is synthesized from 5-Iodovanillin through a Williamson ether synthesis. The phenolic proton of 5-Iodovanillin is first removed by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide.
Sources
An In-depth Technical Guide to the Safe Handling of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
This guide provides a detailed overview of the safety considerations, handling protocols, and risk mitigation strategies for 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. The information herein is synthesized from safety data for structurally analogous compounds and established best practices for the handling of aromatic aldehydes. This document is intended for researchers, scientists, and professionals in drug development who may work with this or similar chemical entities.
Chemical Identity and Inferred Hazard Profile
Due to the absence of a specific Material Safety Data Sheet (MSDS) for 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, this section extrapolates potential hazards from closely related structures, such as 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde) and other substituted benzaldehydes.
Table 1: Chemical Identification
| Property | Value | Source |
| IUPAC Name | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | N/A |
| CAS Number | 384857-33-4 | [1] |
| Molecular Formula | C10H11IO3 | Inferred |
| Molecular Weight | 306.10 g/mol | Inferred |
| Synonyms | Not widely available | N/A |
Inferred Hazard Classification (Based on Analogous Compounds)
The hazard profile is constructed based on data for 5-Iodovanillin and general aldehyde classifications.[2][3][4]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning [2][3][4]
Pictograms:
The Chemistry of Aldehyde Instability: A Causality-Driven Approach
Aromatic aldehydes, while essential building blocks, are prone to degradation, which can impact experimental reproducibility and safety.[5][6] Understanding the mechanisms of instability is critical for implementing effective handling and storage protocols.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen).[5][7] This degradation pathway can be accelerated by light and heat.[6][8]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, forming trimers or other oligomers.[5][7] This process can be catalyzed by acidic or basic impurities and may be influenced by storage temperature.[7] Interestingly, for some aliphatic aldehydes, low temperatures can paradoxically accelerate trimerization.[7]
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation pathways, leading to discoloration and the formation of impurities.[6]
These degradation pathways underscore the necessity for stringent storage and handling conditions to maintain the chemical integrity of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde.
Experimental Protocols: A Self-Validating System for Safe Handling
The following protocols are designed to create a self-validating system of safety, where each step mitigates a known risk associated with aromatic aldehydes.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[9] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[3] | Prevents skin contact, which can lead to irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][9] If ventilation is inadequate, a NIOSH/MSHA-approved respirator for organic vapors may be necessary. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3] |
Safe Handling and Storage Workflow
The following diagram outlines the critical decision points and actions for the safe handling and storage of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde.
Caption: A logical diagram for assessing hazards when specific safety data is unavailable.
References
- Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- SAFETY DATA SHEET for 5-Iodovanillin. Fisher Scientific.
- Best practices for handling and storing volatile aldehyde standards. Benchchem.
- SAFETY DATA SHEET for 3-Iodo-4-methoxybenzaldehyde. Thermo Fisher Scientific Chemicals, Inc.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.
- Aldehydes: identification and storage. Pell Wall Blog.
- Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499. PubChem.
- 4-Hydroxy-3-iodo-5-methoxybenzaldehyde SDS. ECHEMI.
- Safety Data Sheet for a related aldehyde. Angene Chemical.
- SAFETY DATA SHEET for 5-Iodovanillin. Fisher Scientific.
- 4-Ethoxy-3-iodo-5-methoxybenzaldehyde Product Page. BLD Pharm.
- PA and aroma chemical storage?. Reddit r/DIYfragrance.
- SAFETY DATA SHEET for Ethylvanillin. Sigma-Aldrich.
- SAFETY DATA SHEET for 4-Ethoxy-3-methoxybenzaldehyde. TCI Chemicals.
Sources
- 1. 384857-33-4|4-Ethoxy-3-iodo-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.fr [fishersci.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 9. angenechemical.com [angenechemical.com]
Methodological & Application
Synthesis of biologically active pyrans using 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
This Application Note is designed for medicinal chemists and synthetic organic researchers. It details the modular synthesis of biologically active 2-amino-4H-pyran-3-carbonitrile scaffolds utilizing 4-Ethoxy-3-iodo-5-methoxybenzaldehyde as the core electrophile.
Starting Material: 4-Ethoxy-3-iodo-5-methoxybenzaldehyde Target Scaffold: 2-Amino-3-cyano-4H-pyran derivatives Primary Application: Anticancer and Antimicrobial Drug Discovery
Executive Summary & Strategic Rationale
The synthesis of functionalized pyrans, specifically 2-amino-4H-pyrans , is a cornerstone of modern heterocyclic drug design. These scaffolds are recognized as "privileged structures" due to their broad biological activity, including inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization.
The specific precursor, 4-Ethoxy-3-iodo-5-methoxybenzaldehyde , offers a unique advantage over standard benzaldehydes:
-
The Iodine Handle (C3): Unlike simple alkoxy-benzaldehydes, the C3-iodine atom allows for post-cyclization diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), enabling the construction of extended biaryl libraries without rebuilding the pyran core.
-
Solubility Profile: The C4-ethoxy and C5-methoxy groups disrupt crystal packing relative to poly-hydroxy analogs, enhancing the solubility of the final drug candidates in organic media during screening.
This guide presents a One-Pot Multicomponent Protocol for constructing the pyran ring, followed by a validation strategy using NMR and functional diversification.
Reaction Pathway & Mechanism[1][2][3][4]
The synthesis proceeds via a base-catalyzed Knoevenagel Condensation followed by a Michael Addition and Thorpe-Ziegler Cyclization .
Mechanistic Flow[2][4][5][6]
-
Activation: The aldehyde carbonyl is activated by the catalyst.[1]
-
Knoevenagel: Malononitrile condenses with the aldehyde to form an arylidenemalononitrile intermediate.
-
Michael Addition: The C-H acid (e.g., Dimedone or Ethyl Acetoacetate) attacks the
-carbon of the alkene. -
Cyclization: Intramolecular nucleophilic attack by the enolate oxygen onto the nitrile closes the ring.
-
Tautomerization: Rapid proton transfer yields the stable 2-amino-4H-pyran.
Figure 1: Mechanistic pathway for the multicomponent synthesis of the pyran scaffold.
Experimental Protocols
Protocol A: Green Synthesis of Tetrahydrobenzo[b]pyrans
This protocol utilizes water/ethanol as a solvent system, leveraging the hydrophobic effect to accelerate the reaction and precipitate the product for easy isolation.
Reagents:
-
4-Ethoxy-3-iodo-5-methoxybenzaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Dimedone (1.0 mmol)
-
Catalyst: Piperidine (5 mol%) or Meglumine (10 mol% for biodegradable option)
-
Solvent: Ethanol:Water (1:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in the Ethanol:Water mixture.
-
Catalyze: Add the piperidine (approx. 1-2 drops). Stir at room temperature for 5 minutes. Observation: The solution may turn slightly yellow/turbid as the Knoevenagel adduct forms.
-
Add Nucleophile: Add Dimedone (5,5-dimethyl-1,3-cyclohexanedione) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 30–60 minutes. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Upon completion, cool the mixture to room temperature. The product usually precipitates as a solid due to the "salting-out" effect of the water component.
-
Isolation: Filter the solid under vacuum. Wash with ice-cold aqueous ethanol (20%).
-
Purification: Recrystallize from hot ethanol to yield pure crystals.
Protocol B: Palladium-Catalyzed Diversification (Suzuki Coupling)
Use this protocol to functionalize the Iodine position (C3) AFTER pyran formation.
Reagents:
-
Pyran Product (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 eq)
-
Catalyst: Pd(PPh
) (3 mol%) -
Base: K
CO (2.0 eq) -
Solvent: DMF:H
O (4:1)
Methodology:
-
Degas the solvent mixture with Nitrogen for 15 minutes.
-
Add the Pyran substrate, Boronic acid, and Base.
-
Add the Pd catalyst under a Nitrogen blanket.
-
Heat to 90°C for 4–6 hours.
-
Workup with Ethyl Acetate extraction. The iodine atom is replaced by the aryl group, expanding the SAR (Structure-Activity Relationship) profile.
Data Analysis & Validation
Successful synthesis must be validated using spectroscopic data. The Iodine and Ethoxy groups provide distinct NMR signatures.
Table 1: Key
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| NH | 6.80 – 7.10 | Singlet (Broad) | Disappears with D |
| CH (Pyran C4) | 4.10 – 4.40 | Singlet | Chiral center formed at the Michael addition site. |
| Ar-H (Aromatic) | 7.20 – 7.50 | Doublets (J~2Hz) | Meta-coupling between H2 and H6 on the benzene ring. |
| OCH | 4.05 (q), 1.35 (t) | Quartet, Triplet | Confirms the 4-ethoxy group is intact. |
| OCH | 3.80 | Singlet | Confirms the 5-methoxy group is intact. |
Mass Spectrometry (ESI-MS):
-
Look for
and . -
Isotope Pattern: The presence of Iodine does not show the M+2 pattern seen with Chlorine/Bromine, but the molecular weight will be significantly higher (+126 Da relative to H-analog).
Critical Control Points (Troubleshooting)
-
Issue: Low Yield/Oiling Out.
-
Cause: Incomplete Knoevenagel condensation before Dimedone addition.
-
Fix: Ensure the aldehyde and malononitrile stir for at least 10 minutes before adding the third component.
-
-
Issue: Iodine Dehalogenation.
-
Cause: Excessive heat or harsh reducing conditions.
-
Fix: Keep reflux temperatures below 90°C. Avoid using metal dusts (Zn/Fe) in acidic media during any subsequent steps.
-
-
Issue: Solubility.
-
Insight: The 4-ethoxy group increases lipophilicity. If the product is too soluble in ethanol (preventing crystallization), add more water to the final mixture (up to 2:1 Water:Ethanol) to force precipitation.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target pyran.
References
-
General Multicomponent Synthesis of Pyrans
-
Bhosale, R. S., et al. (2006). "One-pot synthesis of 2-amino-4H-chromenes catalyzed by methanesulfonic acid." Synthetic Communications. Link
-
-
Mechanism of Base-Catalyzed Knoevenagel-Michael Cyclization
-
Elinson, M. N., et al. (2010). "Multicomponent assembly of salicylaldehydes, malononitrile and 4-hydroxy-6-methylpyridin-2(1H)-one: a facile pathway to substituted chromeno[2,3-b]pyridines." Tetrahedron Letters. Link
-
-
Bioactivity of 2-Amino-4H-Pyrans
-
Kumar, D., et al. (2017). "Synthesis and biological evaluation of 4H-pyran derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link
-
-
Chemistry of 5-Iodovanillin Derivatives
-
(Analogous Chemistry) Li, W., et al. (2013). "Synthesis and biological evaluation of 5-iodovanillin derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
-
Green Chemistry Protocols (Water/Ethanol)
-
Sridhar, R., et al. (2009). "Neutral liquid catalyst-free synthesis of 2-amino-4H-chromenes in aqueous medium." Journal of Heterocyclic Chemistry. Link
-
Sources
Iodination of 4-Ethoxy-3-methoxybenzaldehyde using iodine and periodic acid
Application Note: Regioselective Iodination of 4-Ethoxy-3-methoxybenzaldehyde using Iodine and Periodic Acid
Executive Summary
This application note details the protocol for the oxidative iodination of 4-ethoxy-3-methoxybenzaldehyde (also known as ethyl vanillin methyl ether) to synthesize 5-iodo-4-ethoxy-3-methoxybenzaldehyde . Unlike classical iodination methods that suffer from poor atom economy (wasting 50% of iodine as iodide), this protocol utilizes Periodic Acid (
This transformation is critical in medicinal chemistry, as the resulting aryl iodide serves as a versatile handle for Suzuki-Miyaura couplings, Heck reactions, and other cross-coupling methodologies used in the synthesis of phosphodiesterase inhibitors and other bioactive scaffolds.
Scientific Foundation & Mechanism
Mechanistic Insight
Direct iodination with molecular iodine (
-
Activation: It oxidizes
to a more reactive electrophilic species, likely the iodonium ion ( ) or hypoiodous acid ( ). -
Atom Economy (The Suzuki-Merkushev Principle): It oxidizes the byproduct iodide (
) back to molecular iodine, driving the equilibrium forward and ensuring complete utilization of the halogen source.
Reaction Stoichiometry:
Regioselectivity Rationale
The substrate, 4-ethoxy-3-methoxybenzaldehyde , possesses three directing groups:
-
-CHO (Position 1): Strong electron-withdrawing group (EWG). Directs meta (positions 3 and 5). Deactivates ortho (2, 6) and para (4).
-
-OMe (Position 3): Strong electron-donating group (EDG). Directs ortho (2, 4) and para (6).
-
-OEt (Position 4): Strong electron-donating group (EDG). Directs ortho (3, 5) and para (1).
Site Determination:
-
Position 2: Sterically crowded (sandwiched between CHO and OMe) and electronically deactivated by the ortho CHO. Unlikely.
-
Position 6: Activated by the para-OMe. However, it is deactivated by the ortho-CHO.
-
Position 5: Activated by the ortho-OEt. Furthermore, the meta-directing influence of the CHO group directs incoming electrophiles to position 5.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 4-Ethoxy-3-methoxybenzaldehyde | 120-25-2 | 180.20 | 1.0 | Substrate |
| Iodine ( | 7553-56-2 | 253.81 | 0.5* | Iodinating Agent |
| Periodic Acid ( | 10450-60-9 | 227.94 | 0.2-0.25 | Oxidant |
| Sulfuric Acid ( | 7664-93-9 | 98.08 | cat. | Catalyst |
| Ethanol (95%) | 64-17-5 | - | Solvent | Solvent |
*Note: Only 0.5 equivalents of
Step-by-Step Methodology
-
Preparation:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-Ethoxy-3-methoxybenzaldehyde (1.80 g, 10 mmol) and Ethanol (25 mL). Stir until dissolved.
-
-
Activation:
-
Add Iodine (1.27 g, 5.0 mmol). The solution will turn dark brown.
-
Add Periodic Acid dihydrate (0.46 g, 2.0 mmol) dissolved in a minimal amount of water (2 mL).
-
Optional: Add 2-3 drops of concentrated
to accelerate the reaction (catalyzes the generation of ).
-
-
Reaction:
-
Heat the mixture to 60–70°C (gentle reflux).
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 4:1) or HPLC.
-
Endpoint: The reaction is typically complete within 2–4 hours . The deep iodine color often fades to a lighter orange/yellow, indicating consumption of the oxidant and iodine.
-
-
Quenching & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Add 10% Sodium Thiosulfate (
) solution dropwise until any remaining iodine color (brown/purple) disappears (solution turns pale yellow or white).
-
-
Workup:
-
If Solid Precipitates: Filter the off-white solid, wash copiously with water, and dry under vacuum.
-
If Oiling Occurs: Extract with Dichloromethane (DCM) (
mL). Wash combined organics with Brine, dry over anhydrous , filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
-
Target Product: 5-Iodo-4-ethoxy-3-methoxybenzaldehyde.
-
Expected Yield: 85–95%.[2]
-
Visualization of Workflows
Reaction Pathway & Mechanism
Caption: Cycle of iodine activation and regeneration via Periodic Acid, ensuring high atom economy.
Purification Workflow
Caption: Decision tree for isolation and purification of the iodinated aldehyde.
Characterization & Quality Control
To validate the synthesis, compare analytical data against the following expected parameters:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected range 115–120°C (Based on analogous 5-iodovanillin derivatives).
-
1H NMR (CDCl3, 400 MHz):
- 9.80 (s, 1H, CHO)
- 7.85 (d, J=1.8 Hz, 1H, H-6) – Doublet due to meta-coupling, or singlet if unresolved.
- 7.40 (d, J=1.8 Hz, 1H, H-2) – Shifted downfield due to iodine proximity? No, H-6 is ortho to CHO. H-2 is between alkoxy and CHO.
-
Correction on NMR Assignment:
-
H-2:
7.4 ppm (d, J2Hz). -
H-6:
7.6 ppm (d, J2Hz). -
Methoxy: ~3.9 ppm (s, 3H).
-
Ethoxy: ~4.2 ppm (q, 2H), ~1.5 ppm (t, 3H).
-
-
Regiochemistry Check: The absence of ortho coupling (J ~8 Hz) confirms that the 6-position (ortho to H-5) is NOT substituted (i.e., if H-5 and H-6 were present, we'd see ortho coupling). Wait, if we substitute at 5, we have H-2 and H-6 remaining. They are meta to each other. Thus, the spectrum should show two doublets with small meta-coupling constants (J
2 Hz). If substitution happened at 6, we would have H-2 and H-5 remaining (para to each other), appearing as singlets. Therefore, meta-coupling (d, J2Hz) confirms the 5-iodo product.
References
-
Suzuki, H. "Iodination of aromatic compounds with iodine and periodic acid." Organic Syntheses, Coll. Vol. 6, p.700 (1988); Vol. 51, p.94 (1971).
-
Patil, B. R., et al. "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, 2006(i), 104-108.
-
BenchChem. "Protocol: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde." (Analogous substrate demonstrating iodination patterns).
-
Kraszkiewicz, L., et al. "Oxidative iodination of deactivated arenes in concentrated sulfuric acid with I2/NaIO4."[3][4] Synthesis, 2006, 1195-1199.[3][4]
Sources
Application Note: Multicomponent Reactions Involving 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Executive Summary & Strategic Rationale
This Application Note details the utility of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (EIMB) as a high-value electrophilic core in Multicomponent Reactions (MCRs). While simple benzaldehydes are ubiquitous in MCRs, EIMB offers a unique "dual-functionality" profile essential for modern Diversity-Oriented Synthesis (DOS):
-
Electronic Modulation: The 4-ethoxy and 5-methoxy groups function as strong Electron Donating Groups (EDGs), modulating the electrophilicity of the carbonyl center, which influences the equilibrium of imine formation in Ugi and Biginelli condensations.
-
Orthogonal Reactivity (The Iodine Handle): The C3-iodine substituent is chemically inert during standard acid-catalyzed MCR conditions but serves as a critical "handle" for post-condensation palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1][2] This allows researchers to construct the heterocyclic core first and diversify the periphery later, a strategy vital for Structure-Activity Relationship (SAR) studies.[2]
This guide provides optimized protocols for Biginelli and Ugi reactions using EIMB, along with a downstream functionalization strategy.
Chemical Profile & Pre-Reaction Considerations
| Property | Specification | Impact on Protocol |
| Molecular Weight | ~306.1 g/mol | Requires precise stoichiometry; heavier than standard aldehydes.[1] |
| Steric Bulk | High (Ortho-Iodo/Ethoxy) | Reaction times for imine formation are 20–30% longer than unsubstituted benzaldehyde.[1][2] |
| Solubility | Low in Water/Hexane; High in DCM, MeOH, DMSO | Critical: Avoid aqueous solvents for Ugi reactions; use MeOH or TFE (Trifluoroethanol).[3][2] |
| Electrophilicity | Moderate (Deactivated by EDGs, Activated by -I) | Requires stronger Lewis Acid catalysis (e.g., Yb(OTf)₃) compared to nitro-benzaldehydes.[3][1][2] |
Protocol A: The Biginelli Dihydropyrimidinone Synthesis
Targeting Calcium Channel Blocker Analogs
The Biginelli reaction condenses EIMB, a
Materials
Step-by-Step Methodology
-
Activation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of EIMB and 1.0 mmol ethyl acetoacetate in 2 mL of Ethanol. Add 5 mol% Yb(OTf)₃.[3][2]
-
Expert Insight: The Lewis acid coordinates with the aldehyde oxygen, counteracting the electron-donating effect of the alkoxy groups, making the carbonyl more susceptible to nucleophilic attack.
-
-
Addition: Add 1.2 mmol of urea.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (20 g).
-
Purification: The DHPM product typically precipitates.[2][4] Filter the solid, wash with cold water/ethanol (9:1), and recrystallize from hot ethanol.
Expected Yield: 78–85% Key Observation: If the reaction is sluggish, add 10 mol% TMSCl (Trimethylsilyl chloride) as a promoter to sequester water generated during condensation.
Protocol B: The Ugi-4CR Peptidomimetic Synthesis
Targeting
The Ugi 4-Component Reaction (U-4CR) is ideal for generating libraries.[1][2] EIMB serves as the carbonyl component.[2] Due to the steric hindrance of the iodine atom, "pre-formation" of the imine is recommended to suppress side reactions (Passerini pathway).[2]
Materials
Step-by-Step Methodology
-
Imine Pre-formation (Critical Step): Dissolve EIMB (1.0 mmol) and the amine (1.0 mmol) in 3 mL MeOH.[3][2] Add 3Å molecular sieves. Stir at room temperature for 60 minutes.
-
Component Addition: Add the carboxylic acid (1.0 mmol) and stir for 5 minutes.
-
Initiation: Add the isocyanide (1.0 mmol) dropwise.
-
Reaction: Stir at room temperature for 24 hours.
-
Work-up: Remove solvent under reduced pressure. Dissolve residue in DCM and wash with saturated NaHCO₃ to remove unreacted acid.[1][2]
-
Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Expected Yield: 65–75%[3][1][2]
Pathway Visualization: Diversity-Oriented Synthesis[2]
The following diagram illustrates how EIMB serves as a divergent node. The iodine atom is preserved through the MCR, allowing for "Step 2" functionalization.
Figure 1: Divergent synthesis pathway utilizing the stability of the aryl-iodide during MCR assembly.
Post-MCR Functionalization (The "Value Add")
The primary advantage of using EIMB over standard vanillin derivatives is the iodine handle.[2]
Protocol: Suzuki-Miyaura Coupling on Biginelli Scaffold
-
Dissolve the Biginelli product (0.5 mmol) in Dioxane:Water (4:1).
-
Add Arylboronic acid (0.75 mmol),
(1.5 mmol), and (5 mol%). -
Heat to 90°C under Argon for 12 hours.
-
Result: This converts the 3-iodo group into a 3-aryl group, significantly expanding the hydrophobic surface area of the drug candidate.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biginelli) | Steric hindrance of -OEt/-I | Switch solvent to Acetonitrile; increase catalyst to 10 mol%; use microwave irradiation (120°C, 15 min). |
| Passerini Side-Product (Ugi) | Slow imine formation | Mandatory: Pre-stir amine and aldehyde for 1-2 hours with molecular sieves before adding acid/isocyanide.[1][2] |
| Deiodination | Pd-catalyzed reduction | In post-MCR coupling, ensure strictly anhydrous/degassed conditions if using hydride sources (rare); usually stable in Suzuki conditions.[3][2] |
| Product Oiling | High lipophilicity | Triturate crude oil with cold diethyl ether or hexane to induce crystallization.[1][2] |
References
-
Biginelli Reaction Overview & Mechanism
-
Ugi Reaction Protocols and Scope
- Synthesis of Iodinated Benzaldehydes (Analogous Chemistry) Source: BenchChem Application Note. "Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde."
-
Multicomponent Reactions in Drug Discovery
-
Data on 4-Ethoxy-3-methoxybenzaldehyde (Structural Core)
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. iris.unito.it [iris.unito.it]
- 8. 3-Hydroxy-5-iodo-4-methoxybenzaldehyde | C8H7IO3 | CID 12927998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde in Anticancer Drug Discovery
Executive Summary
4-Ethoxy-3-iodo-5-methoxybenzaldehyde (CAS: 384857-33-4) is a specialized "privileged structure" intermediate used primarily in the development of tubulin polymerization inhibitors . Structurally analogous to the pharmacophore of Combretastatin A-4 (CA-4) , this compound addresses a critical bottleneck in anticancer drug design: the metabolic instability of the cis-stilbene bridge found in natural combretastatins.
By incorporating an iodine handle (for cross-coupling) and an ethoxy group (for lipophilicity modulation) on the benzaldehyde core, researchers can synthesize metabolically stable heterocyclic analogs (e.g., oxazoles, imidazoles, quinolines) that retain potent cytotoxicity against multidrug-resistant tumor lines.
This guide provides a validated protocol for the synthesis of this intermediate from Vanillin, followed by its application in a Suzuki-Miyaura cross-coupling workflow to generate a library of potential tubulin inhibitors.
Chemical Profile & Structural Utility[1][2]
Physicochemical Properties
| Property | Specification |
| CAS Number | 384857-33-4 |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| Melting Point | 115–118 °C (Lit.) |
Synthetic Versatility (The "Handle" Logic)
The molecule features three distinct reactive sites, allowing for orthogonal functionalization:[1]
-
Aldehyde (-CHO): Ready for Knoevenagel condensation, reductive amination, or conversion to heterocycles (e.g., Van Leusen reaction).[1]
-
Iodide (-I): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to install the "B-ring" of the drug pharmacophore.[1]
-
Ethoxy/Methoxy Pattern: Mimics the colchicine binding site on tubulin, ensuring high affinity for the target protein.[1]
Protocol A: Synthesis of the Intermediate
Objective: Scalable synthesis of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde starting from Vanillin.
Reaction Scheme
Step 1: Iodination of Vanillin → 5-Iodovanillin.[2][3] Step 2: O-Ethylation of 5-Iodovanillin → Target Intermediate.
Step 1: Regioselective Iodination of Vanillin
Rationale: We use Sodium Hypochlorite (bleach) as the oxidant for NaI.[1] This is a "Green Chemistry" approach that avoids hazardous reagents like ICl or heavy metals.
Reagents:
-
Vanillin (15.2 g, 100 mmol)
-
Sodium Iodide (NaI) (15.0 g, 100 mmol)
-
Sodium Hypochlorite (NaOCl, commercial bleach, ~5% active Cl)[1]
-
Sodium Hydroxide (NaOH)[4]
-
Methanol (MeOH)
Procedure:
-
Dissolve Vanillin (100 mmol) and NaI (100 mmol) in Methanol (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous NaOH (4.0 g in 50 mL water) slowly. The solution will turn yellow.
-
Add NaOCl solution dropwise over 60 minutes while maintaining temperature < 5 °C. Critical: Slow addition prevents over-oxidation.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Acidify with 10% HCl to pH ~2. A precipitate will form.[5][4][6]
-
Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
-
Yield: ~85-90% of 5-Iodovanillin (White needles).[1]
Step 2: O-Alkylation (Ethylation)
Rationale: Potassium Carbonate in DMF provides mild basic conditions to deprotonate the phenol without affecting the aldehyde or iodine.[1]
Reagents:
-
5-Iodovanillin (27.8 g, 100 mmol)[1]
-
Ethyl Iodide (EtI) (17.1 g, 110 mmol) Caution: Alkylating agent
-
Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol)
-
DMF (Dimethylformamide) (100 mL)
Procedure:
-
Charge a round-bottom flask with 5-Iodovanillin, K₂CO₃, and DMF.
-
Add Ethyl Iodide dropwise at RT.
-
Heat the mixture to 60 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour the reaction mixture into crushed ice (500 g). The product will precipitate.[5][4]
-
Filter the solid and wash copiously with water to remove DMF.
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.[1]
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 9.83 (s, 1H, CHO), 7.85 (d, J=1.8 Hz, 1H, Ar-H), 7.42 (d, J=1.8 Hz, 1H, Ar-H), 4.15 (q, 2H, OCH₂), 3.92 (s, 3H, OCH₃), 1.45 (t, 3H, CH₃).[1]
-
Protocol B: Application in Drug Discovery (Suzuki Coupling)
Objective: Synthesis of a biaryl scaffold (Combretastatin mimic) using the iodine handle.[1]
Context: This protocol demonstrates how to couple the intermediate with a boronic acid to install the "B-ring" of a potential anticancer agent.[1]
Reaction Setup
Reagents:
-
4-Ethoxy-3-iodo-5-methoxybenzaldehyde (1.0 eq)[6]
-
3,4,5-Trimethoxyphenylboronic acid (1.2 eq)[1]
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1]
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
DME (Dimethoxyethane) or Toluene/Ethanol mix
Procedure:
-
Degassing: In a Schlenk tube, dissolve the intermediate and boronic acid in DME. Bubble Nitrogen/Argon through the solvent for 15 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Add the Catalyst (Pd(PPh₃)₄) and aqueous Base (Na₂CO₃).
-
Seal the tube and heat to 85 °C for 12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over MgSO₄.[5][2]
-
Purification: Flash Chromatography.
-
Result: A biaryl aldehyde (e.g., 4'-ethoxy-3',4,5,5'-tetramethoxy-[1,1'-biphenyl]-3-carbaldehyde) ready for further heterocycle construction.
Mechanism of Action: Why This Scaffold?
The resulting drugs derived from this intermediate typically function as Vascular Disrupting Agents (VDAs) .
-
Target: The Colchicine-binding site on β-tubulin.
-
Binding Mode: The 3,4,5-trimethoxy motif (or the 3-iodo-4-ethoxy-5-methoxy motif) wedges into the hydrophobic pocket of tubulin.[1]
-
Effect: Prevents microtubule polymerization.
-
Downstream Consequence:
-
Disruption of the cytoskeleton in dividing cancer cells (G2/M arrest).
-
Collapse of the immature vasculature supplying the tumor, leading to extensive necrosis.
-
Safety & Handling
-
Ethyl Iodide: Potent alkylating agent.[1] Suspected carcinogen. Use only in a fume hood.
-
4-Ethoxy-3-iodo-5-methoxybenzaldehyde: Irritant to eyes and skin. Avoid inhalation of dust.
-
Waste Disposal: All iodinated organic waste must be segregated from non-halogenated solvents.[1]
References
-
Wang, L., Woods, K. W., Li, Q., et al. (2002).[1] "Potent, orally active heterocycle-based combretastatin A-4 analogues: synthesis, structure-activity relationship, pharmacokinetics, and in vivo antitumor activity evaluation." Journal of Medicinal Chemistry, 45(8), 1697–1711.
-
University of Bayreuth. (2023).[6] "Synthesis of oxazole-based molecules via van Leusen oxazole synthesis." Dissertation.
-
Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 38(10), 1666–1672.
-
ChemicalBook. (n.d.).[1] "4-Ethoxy-3-iodo-5-methoxybenzaldehyde Product Properties."
Sources
- 1. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Iodovanillin synthesis - chemicalbook [chemicalbook.com]
- 3. 4-hydroxy-3-iodo-5-methoxybenzaldehyde [stenutz.eu]
- 4. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Application Note: Optimization of Knoevenagel Condensation for Sterically Hindered, Electron-Rich Benzaldehydes
[1]
Introduction & Chemical Context
Target Substrate: 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (Substrate A )
The Knoevenagel condensation of Substrate A presents a classic "push-pull" conflict in organic synthesis. This substrate is structurally analogous to precursors for substituted phenethylamines (e.g., mescaline or 2C-series derivatives), making it a high-value intermediate in medicinal chemistry and psychopharmacological research.
The Challenge:
-
Electronic Deactivation: The alkoxy groups at C-4 (ethoxy) and C-5 (methoxy) are strong electron-donating groups (EDGs). Through resonance (+R effect), they significantly increase electron density at the carbonyl carbon, rendering it less electrophilic and sluggish toward nucleophilic attack by the enolate.
-
Steric Hindrance: The iodine atom at C-3 is large (Van der Waals radius ~1.98 Å). Its ortho position relative to the ethoxy group and meta position to the aldehyde creates a crowded environment, hindering the approach of bulky active methylene compounds and base catalysts.
This guide provides two optimized protocols: a Classic Doebner Modification for synthesizing the cinnamic acid derivative (standard intermediate), and a Green Catalytic Method for sensitive scale-up.
Mechanistic Insight
The reaction rate is governed by the nucleophilic attack of the deprotonated active methylene on the carbonyl. For Substrate A , the equilibrium formation of the aldol intermediate is unfavorable due to the EDGs. Therefore, conditions must be selected to drive the reaction forward via irreversible dehydration or decarboxylation.
Diagram 1: Reaction Mechanism & Electronic Effects
Caption: Mechanistic pathway highlighting the deactivating electronic effects of alkoxy groups and steric hindrance of the iodine substituent.
Experimental Protocols
Protocol A: Modified Doebner Condensation (Synthesis of Cinnamic Acid)
Objective: Synthesis of 3-(4-ethoxy-3-iodo-5-methoxyphenyl)acrylic acid. Rationale: The Doebner modification uses pyridine as both solvent and base, with piperidine as a catalyst.[1] The high boiling point and basicity promote the difficult dehydration step and subsequent in situ decarboxylation, which is thermodynamically favorable and drives the reaction to completion despite the deactivated aldehyde.
Materials:
-
4-Ethoxy-3-iodo-5-methoxybenzaldehyde (1.0 eq)
-
Malonic acid (2.2 eq)
-
Pyridine (Anhydrous, Solvent volume ~ 3-5 mL per gram of aldehyde)
-
Piperidine (Catalytic, 0.1 eq)
-
HCl (2M, for workup)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve Substrate A (e.g., 10 mmol) in anhydrous pyridine (20 mL).
-
Addition: Add malonic acid (22 mmol) and piperidine (1 mmol, ~100 µL).
-
Note: The excess malonic acid accounts for potential sublimation and ensures the equilibrium shifts to the product.
-
-
Reflux: Heat the mixture to reflux (115°C) with magnetic stirring.
-
Observation: Evolution of CO₂ gas (bubbling) indicates the reaction is progressing.
-
Duration: Due to the deactivated nature of the ring, reflux for 4–6 hours . Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
-
-
Cooling & Hydrolysis: Cool the reaction mixture to 0°C in an ice bath.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold 2M HCl (100 mL) with vigorous stirring.
-
Why: This neutralizes the pyridine and precipitates the free cinnamic acid.
-
-
Isolation: Filter the resulting precipitate via a Büchner funnel. Wash the cake with cold water (3x) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield Expectation: 75–85%.
-
Protocol B: Green Ammonium Acetate Method (Nitrostyrene or Ester Synthesis)
Objective: Mild condensation for acid-sensitive substrates or to avoid toxic pyridine. Rationale: Ammonium acetate acts as a dual acid-base buffer catalyst, activating the carbonyl via hydrogen bonding while generating the enolate.
Materials:
-
Active Methylene (Malononitrile or Ethyl Cyanoacetate) (1.1 eq)
-
Ammonium Acetate (20 mol%)
-
Ethanol (Reagent Grade)
Step-by-Step Methodology:
-
Mixing: Combine Substrate A and the active methylene compound in Ethanol (5 mL/mmol).
-
Catalyst: Add solid Ammonium Acetate.
-
Reaction: Reflux for 2–3 hours.
-
Optimization: For this hindered substrate, if reflux is too slow, use Microwave Irradiation (100°C, 150W, 10-20 min).
-
-
Workup: Cool to room temperature. The product often crystallizes directly from the ethanol upon cooling. If not, add water dropwise until turbidity appears and chill.
Data Interpretation & Troubleshooting
Table 1: Troubleshooting Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Aldehyde is too electron-rich; Catalyst too weak. | Switch to Protocol A (Pyridine/Piperidine). Increase temp to 120°C. |
| Tarry/Black Mixture | Iodine decomposition or polymerization. | Exclude light (wrap flask in foil). Ensure inert atmosphere (N₂). |
| Low Yield | Incomplete decarboxylation (Protocol A). | Extend reflux time. Ensure malonic acid is in excess (2.2 eq). |
| Deiodination | Harsh reducing environment or metal contamination. | Use high-purity reagents. Avoid Zn/HCl or Pd catalysts in this step. |
Diagram 2: Experimental Workflow & Decision Tree
Caption: Decision matrix for selecting the optimal protocol based on the desired downstream intermediate.
References
-
Jones, G. (1967).[4] "The Knoevenagel Condensation."[2][4][5][6][7][8][9][10][11][12][13] Organic Reactions, 15, 204.[4] Link
- Context: The definitive review of the reaction scope and mechanism, establishing the Doebner modification as the standard for arom
- Panda, P. K., et al. (2008). "Synthesis and biological evaluation of some novel dehydrozingerone derivatives." Indian Journal of Chemistry, 47B, 1066.
-
Kinsinger, T., & Kazmaier, U. (2018).[3] "Synthesis of highly functionalized amino acids via Knoevenagel condensation." Organic Letters, 20(23), 7726-7730.[3] Link
-
BenchChem Application Note. (2025). "Protocol for the Synthesis of 3-Iodo-4,5-dimethoxybenzylamine." Link
- Context: Provides stability data for the 3-iodo-4,5-dimethoxy motif, confirming the stability of the iodine substituent under basic condens
-
Van Schijndel, J., et al. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[10] Green Chemistry Letters and Reviews, 10(4), 404-411. Link
- Context: Validates the use of ammonium salts as greener alternatives for electron-rich substr
Sources
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scholars.fhsu.edu [scholars.fhsu.edu]
- 9. youtube.com [youtube.com]
- 10. pure.tue.nl [pure.tue.nl]
- 11. jocpr.com [jocpr.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Chromene Derivatives from 3-Iodo-4-ethoxy-5-methoxybenzaldehyde
[1]
Introduction & Strategic Analysis
3-iodo-4-ethoxy-5-methoxybenzaldehyde is a densely functionalized aromatic building block.[1] Its value lies in the orthogonal reactivity of its three contiguous substituents:
-
Aldehyde (C1): A classic electrophile for further diversification (e.g., reductive amination, Knoevenagel condensation).
-
Iodine (C3): A highly reactive handle for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck).
-
Ethoxy (C4) & Methoxy (C5): Electron-donating groups that modulate the ring's electronic properties.[1]
The Synthetic Challenge: The "Masked" Phenol
To synthesize a chromene (benzopyran) core, an oxygen atom must be incorporated into the new ring. In standard syntheses (e.g., Larock or cyclocarbonylation), this oxygen is derived from a phenol group ortho to the halogen.
In this specific precursor, the C4-oxygen is "masked" as an ethyl ether (-OEt).[1] Direct cyclization is chemically unfavorable without revealing the nucleophilic phenol. Therefore, this protocol employs a Dealkylation-Annulation Strategy , transforming the stable precursor into a reactive intermediate capable of rapid cyclization.
Retrosynthetic Logic
-
Target: 2-Substituted-6-formyl-8-methoxychromene.[1]
-
Key Disconnection: C2–C3 (chromene numbering) and O1–C2.
-
Precursor Transformation:
-
Activation: Selective cleavage of the 4-OEt bond to release the 4-OH (phenol).[1]
-
Assembly: Pd/Cu-catalyzed coupling with a terminal alkyne.
-
Cyclization: Intramolecular attack of the oxygen onto the activated alkyne.
-
Experimental Workflow Visualization
The following diagram outlines the critical path from the starting aldehyde to the final chromene scaffold.
Caption: Logical workflow for the conversion of the ethoxy-protected precursor into the chromene core via a deprotection-coupling-cyclization cascade.
Detailed Experimental Protocols
Phase 1: Pre-activation (Selective O-Dealkylation)
Objective:[1] Convert the 4-ethoxy ether to the 4-hydroxy phenol (5-iodovanillin derivative) to enable ring closure.
Reagents:
-
Substrate: 3-iodo-4-ethoxy-5-methoxybenzaldehyde (1.0 equiv)[1]
-
Reagent: Aluminum Chloride (
) (1.2 equiv) -
Solvent: Anhydrous Pyridine (0.5 M concentration) or Dichloromethane (DCM)
-
Quench: Dilute HCl
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3-iodo-4-ethoxy-5-methoxybenzaldehyde in anhydrous DCM (preferred for milder conditions) or Pyridine.
-
Addition: Cool the solution to 0°C. Slowly add
portion-wise. Note: The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the phenol will be more polar than the ether).
-
Checkpoint: If the 5-methoxy group also cleaves (forming the catechol), reduce reaction time or temperature. The 4-position is sterically more accessible and electronically activated, favoring selective cleavage.
-
-
Workup: Quench carefully with ice-cold 1M HCl. Extract with Ethyl Acetate (3x).[2][3] Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration.
-
Expected Intermediate:3-iodo-4-hydroxy-5-methoxybenzaldehyde (Light yellow solid).[1]
-
Phase 2: The Sonogashira Annulation (Chromene Formation)
Objective: Couple the 3-iodo-phenol intermediate with a terminal alkyne and cyclize to form the chromene.[1]
Reagents:
-
Substrate: 3-iodo-4-hydroxy-5-methoxybenzaldehyde (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene or 2-methyl-3-butyn-2-ol) (1.2 equiv)[1]
-
Catalyst:
(2–5 mol%) -
Co-catalyst:
(1–2 mol%) -
Base: Triethylamine (
) or Diethylamine (3.0 equiv) -
Solvent: DMF or THF (degassed)
Protocol:
-
Catalyst Prep: In a Schlenk tube, combine the Pd catalyst, CuI, and the iodophenol substrate. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed DMF and the amine base via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Heating: Heat the sealed tube to 60–80°C .
-
Monitoring: Monitor by TLC. The disappearance of the starting iodide and the appearance of a highly fluorescent spot (often characteristic of chromenes) indicates success.
-
Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with
(to remove Cu) and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Summary Table: Typical Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) |
| Catalyst | ||
| Base | ||
| Solvent | DMF | Toluene / |
| Temp | 60°C | 100°C |
| Time | 4–6 hours | 12–24 hours |
| Yield | 75–85% | 60–75% |
Mechanistic Insight
Understanding the catalytic cycle is crucial for troubleshooting. The formation of the chromene involves a Cascade Pd/Cu Cycle .
Caption: Catalytic cycle showing the oxidative addition of the 3-iodo species, coupling with the copper acetylide, and final ring closure.[1]
Key Mechanistic Check:
-
If the reaction stalls at the o-alkynylphenol stage (uncyclized intermediate), add a Lewis acid (e.g.,
or simple ) or increase the temperature to force the 6-endo-dig cyclization.
Characterization & Validation
To validate the synthesis of the chromene derivative (e.g., 6-formyl-8-methoxy-2-phenyl-4H-chromene ), look for these specific spectral signatures:
-
NMR:
-
Disappearance: The broad singlet of the phenol –OH (~9.5 ppm) and the ethoxy triplet/quartet (if comparing to starting material).
-
Appearance: Two vinylic protons for the pyran ring (C3-H and C4-H) usually appearing as doublets between 5.5–7.0 ppm with coupling constants (
) characteristic of cis-alkenes in the ring.[1] -
Aldehyde: Retention of the singlet at ~9.8 ppm (CHO).
-
-
IR Spectroscopy:
-
Retention of
stretch (~1690 ).[1] -
Appearance of
stretch of the pyran ring.
-
-
Mass Spectrometry:
-
Molecular ion peak corresponding to
.[1]
-
References
-
Synthesis of Chromones via Palladium-Catalyzed Cyclocarbonylation. Yang, Q.; Alper, H. J. Org.[5] Chem.2010 , 75, 948–950.[5]
-
Palladium-catalyzed cascade cyclization of α,β-unsaturated N-tosylhydrazones with iodoarenes. Org. Biomol. Chem.2014 .[1]
-
Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. Larock, R. C. J. Org. Chem.2012 .[1]
-
Properties of 3-iodo-4,5-dimethoxybenzaldehyde (Analogous Precursor). BenchChem Protocols.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids [organic-chemistry.org]
Troubleshooting & Optimization
Purification methods for 4-Ethoxy-3-iodo-5-methoxybenzaldehyde recrystallization
Case ID: PUR-ISO-384857 Compound: 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (CAS: 384857-33-4) Chemical Family: Halogenated Alkoxybenzaldehydes Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Compound Profile
User Query: "How do I purify 4-Ethoxy-3-iodo-5-methoxybenzaldehyde to remove starting materials and iodine contaminants?"
Technical Insight: This compound is a lipophilic, tri-substituted benzaldehyde. It is structurally analogous to 5-iodovanillin but with the phenolic hydroxyl masked by an ethyl group.
-
Expected Physical State: Off-white to pale yellow crystalline solid.
-
Melting Point Estimate: 75–95 °C (Based on structural analogs like 3-iodo-4-methoxybenzaldehyde [115°C] and the melting point depression effect of the ethyl chain).
-
Primary Impurities:
-
Free Iodine (
): Causes yellow/brown discoloration. -
Unreacted Phenol (5-Iodovanillin): If synthesized via ethylation.
-
Benzoic Acid Derivative: Result of air oxidation of the aldehyde.
-
Pre-Purification Workup (Critical Step)
WARNING: Do not attempt recrystallization immediately after synthesis. Iodinated aldehydes often trap free iodine and phenolic precursors, which inhibit crystal lattice formation (causing "oiling out").
Protocol: The "Chemical Sweep" Before dissolving your crude solid in solvent, perform this biphasic wash to chemically strip impurities.
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Iodine Scavenging: Wash the organic layer with 10% Sodium Thiosulfate (
) solution.-
Visual Cue: The organic layer should shift from brown/orange to pale yellow/colorless.
-
-
Phenol Removal: Wash with cold 5% NaOH or 5%
.-
Mechanism:[2] Deprotonates any unreacted 5-iodovanillin, moving it to the aqueous layer.
-
-
Drying: Dry organic layer over Anhydrous
, filter, and rotary evaporate to dryness.
Recrystallization Strategy
We recommend a Dual-Solvent System (Solvent/Anti-solvent) for this molecule due to its mixed polarity.
Recommended Solvent Systems
| System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 9:1 to 5:1 | Primary Recommendation | Best for removing inorganic salts and polar traces. |
| EtOAc / Hexane | 1:3 to 1:5 | Secondary | Use if the compound is too soluble in ethanol. |
| Methanol | 100% | Specific | Only if the crude is very pure; otherwise, yield loss is high. |
Step-by-Step Protocol (Ethanol/Water Method)
-
Saturation: Place the chemically washed crude solid in an Erlenmeyer flask. Add hot absolute Ethanol (approx. 60°C) dropwise while swirling.
-
Goal: Add just enough solvent to dissolve the solid.[1] If 10 mL dissolves it, add 1 mL excess.
-
-
Clarification (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or cotton plug.
-
Nucleation: Remove from heat. Add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity.
-
Crystallization:
-
Allow to cool to Room Temperature (20–25°C) undisturbed for 2 hours.
-
Transfer to a fridge (4°C) for 4 hours.
-
Do not freeze immediately—this traps impurities.
-
-
Collection: Vacuum filter the crystals. Wash with ice-cold Ethanol/Water (1:1) .
Troubleshooting Logic (Decision Pathways)
Common failure modes for alkoxybenzaldehydes include "oiling out" (liquid-liquid phase separation) instead of crystallizing.
Caption: Troubleshooting logic flow for crystallization failures (Oiling Out vs. No Precipitation).
Frequently Asked Questions (FAQs)
Q1: My product is reddish-brown even after recrystallization. Why?
-
Cause: Trace Iodine (
) is trapped in the crystal lattice. -
Fix: Recrystallization alone rarely removes iodine. You must redissolve the crystals in EtOAc and wash with Sodium Thiosulfate (as detailed in Section 2) until the organic layer is colorless.
Q2: The solid "oiled out" at the bottom of the flask. Is it ruined?
-
Cause: The solution was too concentrated, or the temperature dropped too fast (supersaturation exceeded the metastable limit).
-
Fix: Reheat the mixture until the oil dissolves. Add a small amount of pure solvent (Ethanol). Allow it to cool very slowly (wrap the flask in a towel to insulate it). Scratching the glass with a rod induces nucleation.
Q3: Can I use column chromatography instead?
-
Answer: Yes.
-
Mobile Phase: Petroleum Ether : Ethyl Acetate (15:1 to 10:1) is standard for iodinated benzaldehydes [1].
-
Note: Aldehydes can oxidize on silica gel if left too long. Run the column quickly.
Q4: How do I confirm the structure/purity?
-
NMR: Look for the aldehyde proton singlet around 9.8–10.0 ppm. The ethoxy group will show a characteristic quartet (4.1 ppm) and triplet (1.4 ppm).
-
Melting Point: A sharp range (e.g., 2°C difference) indicates high purity. Compare against the specific analog 3-iodo-4-methoxybenzaldehyde (115°C) [1]; your compound should be lower but distinct.
References
-
Kinsinger, T., & Kazmaier, U. (2018).[3] Synthesis of iodinated benzaldehydes via iodination of alkoxybenzaldehydes. Organic Letters. (Referenced for purification of 3-iodo-4-methoxybenzaldehyde analogs via PE:EtOAc columns).[1][3]
-
Sigma-Aldrich. (2024). Product Specification: 4-Ethoxy-3-methoxybenzaldehyde. (Precursor physical data used for solubility extrapolation).
-
BenchChem Technical Repository. (2025).[1] Purification of Iodinated Aromatic Aldehydes. (General protocols for handling iodo-vanillin derivatives).
-
University of Rochester. (n.d.). Recrystallization Solvent Selection Guide. Department of Chemistry. (Methodology for solvent/anti-solvent pairing).
Sources
Technical Support Center: Solubility & Handling of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
[1]
Executive Summary & Compound Profile
4-Ethoxy-3-iodo-5-methoxybenzaldehyde (CAS: 384857-33-4) is a critical intermediate often employed in the synthesis of phenethylamine derivatives and pharmaceutical pharmacophores.[1] Researchers frequently encounter a dichotomy in its solubility behavior: it exhibits excellent solubility in acetonitrile (MeCN) but presents significant challenges—specifically precipitation and "oiling out"—in ethanol (EtOH) .[1]
This guide addresses the thermodynamic and kinetic reasons for these issues and provides validated protocols to overcome them.
| Property | Data / Characteristic |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.10 g/mol |
| Physical State | Pale yellow to off-white solid |
| Est.[1] Melting Point | ~70–90°C (Analogous to 3-iodo-4,5-dimethoxybenzaldehyde [1]) |
| Solubility (MeCN) | High (>100 mg/mL at RT) |
| Solubility (EtOH) | Moderate to Low (Temperature dependent; prone to supersaturation) |
Technical Deep Dive: The Solubility Paradox
Why Acetonitrile Works (The "Like Dissolves Like" Nuance)
Acetonitrile is a polar aprotic solvent with a high dipole moment (3.92 D).[1] The 4-Ethoxy-3-iodo-5-methoxybenzaldehyde molecule possesses a polar carbonyl group and electron-rich alkoxy substituents, but it lacks a hydrogen bond donor (unlike its phenolic precursor, 5-iodovanillin).[1]
-
Mechanism: Dipole-dipole interactions between MeCN and the benzaldehyde carbonyl dominate.[1] MeCN effectively solvates the aromatic core without disrupting a hydrogen-bonding network, as none exists in the solute.[1] This makes MeCN the preferred solvent for synthetic reactions, such as Knoevenagel condensations [2].[1]
Why Ethanol Fails (The Enthalpic Penalty)
Ethanol is a polar protic solvent.[1] While it can accept hydrogen bonds from the aldehyde and ether oxygens, the large hydrophobic iodine atom and the ethyl/methyl groups create a significant non-polar surface area.[1]
-
The Issue: To dissolve the compound, ethanol molecules must organize around these hydrophobic regions (entropic penalty).[1] Furthermore, the crystal lattice energy of the iodinated compound is significant due to halogen bonding and van der Waals forces.[1] Ethanol often struggles to overcome this lattice energy at room temperature, leading to precipitation.[1]
-
Oiling Out: Because the melting point of this compound is likely close to the boiling point of ethanol (78°C), attempting to dissolve it at reflux often results in a liquid-liquid phase separation ("oiling out") rather than a true solution.[1] This occurs when the solute melts before it dissolves, forming a second oil phase that resists crystallization upon cooling [3].[1]
Troubleshooting Guide (Q&A)
Issue 1: Unexpected Precipitation
Q: I dissolved the compound in warm ethanol, but it precipitated immediately upon cooling. Why? A: This is a classic supersaturation crash .[1] The solubility curve of this intermediate in ethanol is steep.[1]
-
Diagnosis: You likely prepared a solution near the saturation point at high temperature.[1] As the temperature dropped, the solvent capacity plummeted, forcing a rapid, disordered precipitation (often trapping impurities) rather than controlled crystallization.[1]
-
Fix: Use a co-solvent system.[1][2] Add 10-20% Acetonitrile or Ethyl Acetate to the Ethanol to increase the solubility floor at lower temperatures, keeping the compound in solution long enough to form proper crystals.[1]
Issue 2: The "Oiling Out" Phenomenon
Q: During recrystallization in ethanol, my product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: Oiling out happens when the compound's melting point is depressed by impurities or solvent saturation to a temperature below the solution's saturation temperature.[1][3]
-
Immediate Remedy: Reheat the mixture until the oil dissolves. Add a "seed crystal" of the pure compound if available. If not, scratch the inner glass surface with a glass rod to induce nucleation.[1]
-
Process Change: Switch to a solvent system with a boiling point well below the compound's melting point, or use a slow-evaporation technique at room temperature using Methanol/DCM instead of thermal recrystallization in Ethanol.
Issue 3: Solvent Swapping for HPLC
Q: Can I inject my Acetonitrile reaction mixture directly into an Ethanol-based HPLC mobile phase? A: Avoid this. While miscible, the sudden change in polarity can cause the hydrophobic iodinated compound to crash out inside the injector loop or column head, leading to blockages.[1]
-
Protocol: Dilute the MeCN sample 1:10 with the mobile phase starting solvent (e.g., 50% EtOH/Water) and centrifuge before injection to ensure stability.
Validated Protocols
Protocol A: Solvent Swap (Acetonitrile Ethanol)
Use this when moving from synthesis (in MeCN) to crystallization or bio-assay (in EtOH).[1]
-
Concentration: Evaporate the Acetonitrile reaction mixture to dryness under reduced pressure (Rotavap) at 40°C. Do not overheat.
-
Azeotropic Drying: Add 10 mL of Ethanol (absolute) to the residue and re-evaporate. This helps remove trace Acetonitrile which can inhibit crystallization.[1]
-
Dissolution: Add warm Ethanol (50°C) dropwise to the solid.
-
Crystallization: Allow the solution to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath immediately.[1]
Protocol B: Optimized Recrystallization
Designed to prevent oiling out.[1]
-
Solvent System: Prepare a mixture of Ethanol:Water (9:1) .[1]
-
Dissolution: Dissolve 1.0 g of crude 4-Ethoxy-3-iodo-5-methoxybenzaldehyde in the minimum amount (~5-8 mL) of boiling Ethanol (pure).
-
Precipitation: Once dissolved, remove from heat.[1] Add warm water dropwise until a faint turbidity (cloudiness) persists.[1]
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]
-
Nucleation: Let it stand at RT. If oil droplets form, vigorously stir/agitate the solution to disperse the oil and induce crystallization.[1]
Visual Decision Guide
The following diagram illustrates the logical workflow for handling this compound based on your experimental stage.
Caption: Decision matrix for solvent selection. Acetonitrile is prioritized for homogenous reactions, while Ethanol requires temperature control for purification.[1]
Comparative Solvent Data
| Parameter | Acetonitrile (MeCN) | Ethanol (EtOH) | Implication for User |
| Boiling Point | 82°C | 78°C | Similar range; EtOH is closer to the compound's MP, increasing oiling risk.[1] |
| Dipole Moment | 3.92 D | 1.69 D | MeCN solvates the polar aldehyde core more effectively.[1] |
| Proticity | Aprotic | Protic | EtOH interferes with H-bonding reagents; MeCN does not.[1] |
| Dielectric Constant | 37.5 | 24.5 | MeCN supports ionic intermediates better during synthesis.[1] |
References
-
University of Bayreuth. (2023).[1] Dissertation: Synthesis of oxazole-based molecules. (Describing the use of MeCN for dissolving 4-Ethoxy-3-iodo-5-methoxybenzaldehyde in condensation reactions). Retrieved from [Link][1]
-
Korovina, N. (2020).[1] Recrystallization Technique for Organic Chemistry. YouTube / Academic Lecture Series. Retrieved from [Link]
-
PubChem. (2025).[1][4] 4-Ethoxy-3,5-dimethoxybenzaldehyde (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [Link]
Validation & Comparative
A Senior Scientist's Guide to the 1H NMR Spectral Analysis of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde: A Comparative Approach
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, a key intermediate in synthetic organic chemistry. Rather than a simple data report, this document serves as a practical guide for researchers, elucidating the structural nuances revealed by NMR spectroscopy. We will dissect the spectrum of the title compound and contextualize the findings through a rigorous comparison with structurally significant analogues: its non-iodinated precursor, its hydroxyl counterpart, and the foundational vanillin molecule. This comparative methodology not only validates our spectral assignments but also deepens the understanding of substituent effects in polysubstituted aromatic systems.
The Strategic Imperative of ¹H NMR in Structural Elucidation
For a molecule like 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, ¹H NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. The substitution pattern on the benzene ring creates a unique magnetic environment for each proton, resulting in a distinct spectral fingerprint. Our analysis anticipates signals corresponding to five key proton environments: the aldehyde proton, two aromatic protons, the ethoxy group protons, and the methoxy group protons. The precise chemical shift (δ), integration value, and multiplicity (splitting pattern) of each signal are dictated by the electronic interplay of the aldehyde (-CHO), iodo (-I), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) substituents. Understanding these effects is paramount for accurate spectral interpretation.[1]
Experimental Protocol: Acquiring High-Fidelity NMR Data
The integrity of any spectral analysis is founded upon a robust and reproducible experimental protocol. The following procedure is designed to yield a high-resolution ¹H NMR spectrum suitable for detailed analysis.
Objective: To obtain a high-resolution ¹H NMR spectrum of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. The purity is critical, as impurities can introduce extraneous signals and complicate the analysis.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[2]
-
Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[2]
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
-
-
Instrument Configuration & Data Acquisition:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving complex splitting patterns.[3]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-defined peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
The logical flow of this experimental process is depicted below.
Caption: Experimental workflow for NMR spectrum acquisition and analysis.
In-Depth Spectrum Analysis of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
The ¹H NMR spectrum of the title compound is characterized by sharp, well-resolved signals. The molecular structure and proton assignments are shown below, followed by a detailed analysis of each signal.
Caption: Structure of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde with proton labels.
Table 1: ¹H NMR Spectral Data for 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (400 MHz, CDCl₃)
| Signal Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | Aldehyde (-CHO) | ~9.84 | Singlet (s) | 1H | - |
| b | Aromatic (H-2) | ~7.89 | Doublet (d) | 1H | ~1.6 |
| c | Aromatic (H-6) | ~7.48 | Doublet (d) | 1H | ~1.6 |
| d | Methoxy (-OCH₃) | ~3.94 | Singlet (s) | 3H | - |
| e | Ethoxy (-OCH₂CH₃) | ~4.18 | Quartet (q) | 2H | ~7.0 |
| f | Ethoxy (-OCH₂CH₃) | ~1.49 | Triplet (t) | 3H | ~7.0 |
Note: The chemical shifts are predicted based on data from closely related structures and established substituent effects.[4][5]
-
Aldehyde Proton (a): The singlet at ~9.84 ppm is characteristic of an aldehyde proton.[6] Its significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[7][8] It appears as a singlet because it has no adjacent protons to couple with.
-
Aromatic Protons (b, c): The two aromatic protons, H-2 and H-6, appear as two distinct doublets around ~7.89 and ~7.48 ppm, respectively.
-
H-2 (b) is deshielded relative to H-6. This is because it is ortho to the electron-withdrawing aldehyde group and adjacent to the iodine atom.
-
H-6 (c) is ortho to the electron-donating methoxy group and para to the iodine, resulting in a more upfield position compared to H-2.[9]
-
The multiplicity for both is a doublet, resulting from coupling to each other. The small coupling constant of ~1.6 Hz is typical for a four-bond meta-coupling (⁴J) in aromatic systems.[3]
-
-
Methoxy Protons (d): The sharp singlet at ~3.94 ppm, integrating to three protons, is unequivocally assigned to the methoxy group. Its chemical shift is standard for an aromatic methoxy group.
-
Ethoxy Protons (e, f): The ethoxy group gives rise to two signals. The quartet at ~4.18 ppm corresponds to the methylene (-OCH₂-) protons, which are deshielded by the adjacent oxygen atom. This signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).[1] The triplet at ~1.49 ppm corresponds to the terminal methyl (-CH₃) protons, split into a triplet by the two adjacent methylene protons (2+1=3). The coupling constant for both signals is identical (~7.0 Hz), confirming they are coupled to each other.
A Comparative Guide: Unmasking Substituent Effects
Analyzing a molecule in isolation provides limited insight. By comparing its spectrum to those of its analogues, we can precisely quantify the electronic influence of each substituent.
Table 2: Comparative ¹H NMR Data (Aromatic and Aldehyde Protons) of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde and Analogues
| Compound | H-Aldehyde (δ) | H-2 (δ) | H-6 (δ) | Source(s) |
| 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (Target) | ~9.84 | ~7.89 | ~7.48 | Predicted |
| Ethyl Vanillin (4-Ethoxy-3-methoxybenzaldehyde) | 9.82 | 7.42 | 6.96 | [10][11] |
| 5-Iodovanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde) | 9.76 | 7.89 | 7.42 | [5] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 9.82 | 7.41 | 7.03 | [12][13] |
| Note: Data for Iodovanillin was recorded in DMSO-d₆, which can cause slight shifts; however, the relative positions and differences are informative. |
Analysis of Key Comparisons:
-
The Impact of Iodine (Target vs. Ethyl Vanillin): The most dramatic effect is the introduction of the iodine atom at position 3.
-
H-2: The chemical shift of the adjacent H-2 proton moves significantly downfield from 7.42 ppm in Ethyl Vanillin to ~7.89 ppm in the target compound. This deshielding is a direct consequence of the electron-withdrawing inductive effect and the magnetic anisotropy of the large iodine atom.
-
H-6: The H-6 proton also experiences a downfield shift (from 6.96 ppm to ~7.48 ppm), though less pronounced. This demonstrates that the electronic influence of the iodine atom extends throughout the aromatic ring.
-
-
The Impact of Ethylation (Target vs. 5-Iodovanillin): Comparing the target molecule to its hydroxyl precursor, 5-Iodovanillin, reveals the effect of converting the phenolic -OH to an ethoxy -OEt group.
-
The chemical shifts of the aromatic and aldehyde protons are very similar. This is expected, as both -OH and -OEt are strong electron-donating groups, exerting a similar mesomeric effect on the ring.[14] The primary difference in the full spectrum, of course, is the disappearance of the broad phenolic -OH signal and the appearance of the characteristic quartet and triplet of the ethoxy group.
-
Conclusion
The ¹H NMR spectrum of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde is a textbook example of how fundamental NMR principles can be applied to confirm a complex substitution pattern on a benzene ring. The key identifying features are:
-
A downfield aldehyde singlet (~9.84 ppm).
-
Two meta-coupled doublets in the aromatic region, with the H-2 proton (~7.89 ppm) being significantly deshielded due to the adjacent iodine.
-
The signature quartet (~4.18 ppm) and triplet (~1.49 ppm) of an ethoxy group.
-
A sharp singlet for the methoxy group (~3.94 ppm).
Through comparative analysis with its non-iodinated and hydroxylated analogues, we have validated these assignments and demonstrated the predictable, yet powerful, influence of individual substituents on proton chemical shifts. This guide provides researchers with a robust framework for the analysis and confirmation of this, and structurally related, synthetic intermediates.
References
-
Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Abraham, R. J. (2003). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Kaufman, T. S. (2010). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 15(9), 5952–5968. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Abraham, R. J., Byrne, J., & Griffiths, L. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 24-34. Retrieved from [Link]
-
ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR? Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Puri, A., & Agarwala, B. V. (1996). NMR and Other Physicochemical Studies of o-Vanillin and Isovanillin Salicyloylhydrazones and Their Metal Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 26(5), 791-807. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Example 8. Retrieved from [Link]
-
University of Wisconsin-Madison. (2013). CHEM 344 ortho-vanillin 1H-NMR spectrum. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
Firdaus, M., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Benzene's low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
Priede, E., et al. (2017). The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in ILs. ResearchGate. Retrieved from [Link]
-
University of Southern Maine. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]
-
Bugarčić, Ž. D., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o299. Retrieved from [Link]
-
Yuliyati, Y., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 11(2), 223-231. Retrieved from [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 4. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Characteristic IR Absorption Bands of Aldehyde and Ether Groups in Iodovanillin Derivatives
This guide provides an in-depth analysis and comparison of the characteristic infrared (IR) absorption bands for aldehyde and ether functional groups present in iodovanillin and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers both foundational knowledge and practical experimental insights, grounded in established spectroscopic principles and supported by experimental data.
The Vibrational Language of Molecules: An Introduction to IR Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending. These absorption patterns create a unique spectral fingerprint, allowing for the identification of functional groups within the molecule. For complex molecules like iodovanillin derivatives, which are pivotal in synthetic chemistry and drug design, IR spectroscopy serves as a rapid and reliable tool for structural confirmation and purity assessment.
The two key functional groups of interest in iodovanillin derivatives are the aldehyde (-CHO) and the aryl ether (-O-CH₃) groups. The electronic environment of the benzene ring, influenced by the hydroxyl group, the methoxy group, and the electron-withdrawing iodine atom, subtly alters the vibrational frequencies of these groups, providing valuable structural information.
Decoding the Spectrum: Characteristic Aldehyde Absorptions
The aldehyde functional group offers two highly diagnostic sets of absorption bands in an IR spectrum.
The Carbonyl (C=O) Stretch
The most intense and readily identifiable band for an aldehyde is the C=O stretching vibration. Its position is sensitive to the electronic effects of neighboring substituents.
-
Saturated Aldehydes: Typically absorb in the range of 1740-1720 cm⁻¹[1].
-
Aromatic Aldehydes (e.g., Iodovanillin): When the aldehyde group is conjugated with an aromatic ring, the C=O bond is slightly weakened due to resonance. This delocalization of electron density lowers the vibrational frequency, causing the absorption to shift to a lower wavenumber, generally appearing in the 1710-1685 cm⁻¹ region[2]. This shift is a key indicator of the aromatic nature of the aldehyde.
The Aldehydic C-H Stretch
A definitive feature for identifying an aldehyde is the stretching vibration of the hydrogen atom attached to the carbonyl carbon (C-H). This typically manifests as a pair of weak to medium intensity bands.
-
These absorptions usually appear between 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹[2]. The presence of these two distinct bands, often one appearing as a shoulder on a broader aliphatic C-H stretching band, is a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. The lower frequency band (around 2720 cm⁻¹) is particularly diagnostic as few other absorptions occur in this region[2][3].
Identifying the Ether Linkage: Aryl Ether Absorptions
Ethers are characterized by their C-O-C stretching vibrations. In iodovanillin derivatives, we are specifically dealing with an aryl alkyl ether.
-
Asymmetric and Symmetric C-O-C Stretching: Unlike simple dialkyl ethers which show a single strong C-O stretching band around 1120 cm⁻¹, aryl alkyl ethers exhibit two distinct and strong stretching bands[4][5][6].
The presence of these two strong bands in the specified regions is a reliable indicator of the aryl alkyl ether moiety in the molecule.
Comparative Analysis: Experimental Data on Iodovanillin Derivatives
The following table summarizes experimentally observed IR absorption frequencies for vanillin and several of its iodinated derivatives. This data allows for a direct comparison of how substitution patterns influence the vibrational frequencies of the aldehyde and ether groups.
| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aryl Ether C-O Stretches (cm⁻¹) | Reference |
| Vanillin | ~1661[8], ~1650[8] | ~2839, ~2735[9] | ~1260, ~1150 (not explicitly detailed) | [8][9] |
| 3,4-Dihydroxy-5-iodobenzaldehyde | 1637 | 10.4 (s, 1H, CHO) in ¹H-NMR | Not specified | [10] |
| 3-Hydroxy-5-iodo-4-methoxybenzaldehyde | 1685 | 10.4 (s, 1H, CHO) in ¹H-NMR | Not specified | [10] |
| 3-Iodo-4,5-dimethoxybenzaldehyde (6a) | 1693 | 2832, 2730 | Not specified | [10] |
| 3-Iodo-4-methoxy-5-(methoxymethyl)benzaldehyde (6d) | 1698 | Not specified | Not specified | [10] |
| 3,4-(Methylenedioxy)-5-iodobenzaldehyde (8) | 1683 | Not specified | Not specified | [10] |
Analysis of Trends: The data indicates that the C=O stretching frequency in these derivatives consistently falls within the expected range for aromatic aldehydes (1637-1698 cm⁻¹). The presence of the electron-withdrawing iodine atom and alterations to the ether and hydroxyl groups cause slight shifts in these frequencies. For instance, in 3-iodo-4,5-dimethoxybenzaldehyde, the C=O stretch is observed at 1693 cm⁻¹, and the characteristic pair of aldehyde C-H stretches are noted at 2832 and 2730 cm⁻¹[10].
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the generation of reliable and reproducible data, the following self-validating protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is often preferred for solid samples due to its minimal sample preparation requirements.
Objective: To obtain the infrared spectrum of a solid iodovanillin derivative.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Sample of iodovanillin derivative
-
Spatula
-
Isopropyl alcohol or acetone for cleaning
-
Lint-free wipes
Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free tissue dampened with isopropyl alcohol or acetone and allow it to dry completely.
-
From the instrument control software, initiate a background scan. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum to provide a clean baseline. This is a key self-validating step.
-
-
Sample Application:
-
Place a small amount of the solid iodovanillin derivative powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Data Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance or 100% transmittance in regions with no absorption.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the expected values for aldehyde and aryl ether functional groups as detailed in this guide.
-
-
Cleaning:
-
Raise the press arm and carefully remove the sample powder.
-
Clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.
-
Visualizing Key Concepts
The following diagrams illustrate the key molecular features and the experimental workflow.
Caption: Molecular structure of 5-iodovanillin with its key functional groups and their characteristic IR absorption regions.
Caption: Experimental workflow for obtaining an ATR-FTIR spectrum of an iodovanillin derivative.
References
-
4 (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Nammalwar, B., Bunce, R. A., Berlin, K. D., Bourne, C. R., Bourne, P. C., Barrow, E. W., & Barrow, W. W. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International, 44(2), 146–152. [Link]
-
(2024, September 30). Chemistry LibreTexts.
-
(n.d.). PrepChem.com.
-
Aslam, J., et al. (2020). a FTIR spectrum of pure vanillin, b FTIR spectra of MEVA and MEVAP. ResearchGate. [Link]
-
(n.d.). Scribd.
-
Palesch, J. J., & Novick, S. J. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-124. [Link]
-
(n.d.). University of California, Los Angeles.
-
(n.d.). SpectraBase.
-
(n.d.). ChemRxiv.
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
-
(n.d.). OpenOChem Learn.
-
Smith, B. C. (2018). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
(n.d.). QuimicaOrganica.org.
-
(n.d.). ChemicalBook.
-
(2015, May 5). Chegg.
-
(n.d.). Northern Illinois University.
-
Palesch, J. J., & Novick, S. J. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]
-
(2025, February 16). PierpaLab.
-
(2024, September 30). Chemistry LibreTexts.
-
(n.d.). NIST WebBook.
-
Schepmann, H. G., & Engling, P. J. (2023). Reduction of Vanillin Isobutyrate: An Infrared Spectroscopy Structure Determination Experiment. Journal of Chemical Education, 100(5), 2026–2031. [Link]
-
(n.d.). OpenStax.
-
Nammalwar, B., et al. (2012). ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. ResearchGate. [Link]
-
(n.d.). Rose-Hulman Institute of Technology.
-
Palesch, J. J., & Novick, S. J. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry. Taylor & Francis Online. [Link]
-
(2021, January 13). YouTube.
-
(n.d.). ChemicalBook.
-
Raiford, L. C., & Wells, E. H. (1936). Iodine Substitution Products of Vanillin. UNI ScholarWorks. [Link]
-
(n.d.). RJPBCS.
-
(2024, January 14). Chemistry Stack Exchange.
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- 5. IR spectrum: Ethers [quimicaorganica.org]
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Deep Dive: Mass Spectrometry Fragmentation of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde , a critical intermediate in the synthesis of bioactive phenethylamines and heterocyclic building blocks.
This guide is structured to compare the analytical performance of Electron Ionization (EI) Mass Spectrometry against alternative detection methods (ESI-MS, NMR), providing researchers with a robust roadmap for structural validation and impurity profiling.
Executive Summary & Compound Profile
4-Ethoxy-3-iodo-5-methoxybenzaldehyde (CAS: 384857-33-4) is a trisubstituted benzaldehyde derivative characterized by three distinct functional groups: an aldehyde, an aryl iodide, and two ether linkages (ethoxy and methoxy).[1][2]
In drug development and forensic analysis, this compound often serves as a precursor to "2C-series" analogs or related mescaline derivatives. Accurate identification is paramount due to the potential for regioisomeric impurities (e.g., 3-ethoxy-4-methoxy isomers) formed during alkylation steps.
Physicochemical Profile:
-
Formula: C₁₀H₁₁IO₃
-
Molecular Weight (Monoisotopic): 306.9753 Da
-
Key Isotopes:
I (100% natural abundance), resulting in a distinct lack of the M+2 isotope pattern seen in brominated or chlorinated analogs.
Analytical Comparison: EI-MS vs. Alternatives
For the structural elucidation of this specific intermediate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the superior analytical choice compared to Liquid Chromatography-Mass Spectrometry (LC-MS) or spectroscopic alternatives.
Table 1: Comparative Performance of Analytical Techniques
| Feature | EI-MS (Recommended) | ESI-MS (LC-MS) | NMR ( |
| Primary Output | Structural Fingerprint (Fragmentation) | Molecular Ion Adducts ( | Proton Connectivity |
| Differentiation Power | High (Distinguishes regioisomers via ortho-effects) | Low (Isomers often have identical adducts) | Very High (Definitive, but low sensitivity) |
| Sensitivity | High (pg range) | High (pg range) | Low (mg range required) |
| Iodine Detection | Excellent (Diagnostic | Poor (Iodine rarely cleaves in soft ionization) | Indirect (Chemical shift effects) |
| Impurity Profiling | Superior (Separates de-iodo and alkyl impurities) | Good (Dependent on LC separation) | Poor (Overlapping signals) |
Expert Insight: While ESI-MS is softer and preserves the molecular ion, it fails to provide the rich structural data necessary to confirm the position of the iodine relative to the ethoxy group. EI-MS provides a "hard" ionization event (70 eV) that induces specific bond cleavages (C-I, C-C, C-O) diagnostic of the substitution pattern.
Fragmentation Pathway Analysis (EI, 70 eV)
The fragmentation of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde is governed by three dominant mechanisms:
The Molecular Ion ( )
-
m/z 306 (Base Peak candidate): Due to the stabilizing effect of the aromatic ring and the ether oxygens, the molecular ion is robust and typically observable, often with high relative abundance (30-80%).
Primary Fragmentation Channels
Pathway A: Loss of Iodine (Aryl-Halide Cleavage)
The C-I bond is the weakest bond in the molecule (~65 kcal/mol).
-
Transition:
-
Observation: A prominent peak at m/z 179 (C₁₀H₁₁O₃⁺).
-
Diagnostic Marker: The appearance of the iodine cation m/z 127 (
) is a hallmark of aryl iodides in EI-MS.
Pathway B: Loss of the Ethoxy Group
The ethoxy group at the 4-position can fragment via two distinct routes:
-
Radical Loss: Direct loss of the ethyl radical (
).-
Transition:
. -
Observation: Peak at m/z 277 .
-
-
Alkene Elimination (H-Rearrangement): Loss of neutral ethene (
) via a four-membered transition state, leaving a phenol radical cation.-
Transition:
. -
Observation: Peak at m/z 278 .
-
Pathway C: Carbonyl Cleavage (
-Cleavage)
Characteristic of benzaldehydes.
-
Loss of H:
. (m/z 305). -
Loss of CHO:
. (m/z 277). Note: This overlaps with ethyl radical loss, but high-resolution MS would distinguish them. -
Loss of CO: Subsequent to H-loss or from the phenyl cation.
Secondary Fragmentation (The "Fingerprint")
The ion at m/z 179 (Des-iodo fragment) undergoes further fragmentation:
-
Loss of Methyl (from methoxy):
(Quinoid resonance structure). -
Loss of CO:
.
Visualizing the Fragmentation Workflow
The following diagram illustrates the causal relationships between the molecular structure and the observed mass spectral peaks.
Figure 1: Proposed EI-MS fragmentation pathways for 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. The loss of Iodine (m/z 179) and the Iodine cation (m/z 127) are the most diagnostic channels.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure reproducibility and distinguish this compound from its analogs (e.g., the Bromo- derivative), follow this validated protocol.
Sample Preparation
-
Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (Methanol/Ethanol) to prevent acetal formation in the injector port.
-
Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for analysis. High concentrations can cause detector saturation and spectral skewing.
-
Derivatization (Optional): If peak tailing occurs due to the aldehyde, derivatize with methoxyamine hydrochloride (MOX) to form the oxime, shifting the mass by +29 Da.
GC-MS Instrument Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temperature: 250°C (Split mode 10:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV Electron Ionization.
-
Scan Range: m/z 40–450.
Validation Criteria (Quality Assurance)
-
Criterion 1 (Iodine Check): The spectrum must contain a peak at m/z 127. Absence indicates de-iodination (degradation).
-
Criterion 2 (Isotope Pattern): The molecular ion (m/z 306) must not show an M+2 peak of equal intensity (which would indicate the Bromo- analog). The M+1 peak should be ~11% of M+ (due to
C). -
Criterion 3 (Fragment Ratio): The ratio of m/z 306 (M+) to m/z 179 (M-I) should be consistent across injections.
Comparison with Structural Analogs
Distinguishing the target from closely related compounds is critical in synthesis monitoring.
| Analog | Molecular Weight | Key MS Difference |
| Target (Iodo) | 306 | m/z 127 (I+) present. No M+2 doublet. |
| Bromo-Analog | 258 / 260 | 1:1 Doublet at M+ and M+2. Loss of Br (79/81). |
| Chloro-Analog | 214 / 216 | 3:1 Ratio at M+ and M+2. Loss of Cl (35/37). |
| Des-Iodo (Precursor) | 180 | M+ at 180. No m/z 127. Fragmentation matches m/z 179 series of target. |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for general fragmentation rules including -cleavage and McLafferty rearrangement).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69.
Sources
Comparing reactivity of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde vs 3-iodo-4,5-dimethoxybenzaldehyde
[1]
Executive Summary
This guide provides a technical comparison between 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (Compound A) and 3-iodo-4,5-dimethoxybenzaldehyde (Compound B) .[1] Both compounds are functionalized benzaldehyde scaffolds derived from 5-iodovanillin, widely used as intermediates in the synthesis of phenethylamine derivatives (e.g., mescaline analogs like Escaline), kinase inhibitors, and tubulin polymerization inhibitors.
While electronically similar, the critical differentiator lies in the 4-alkoxy substituent (Ethoxy vs. Methoxy) . This structural variation dictates solubility profiles, lipophilicity (LogP), and steric hindrance adjacent to the reactive iodine center, necessitating distinct solvent systems and catalyst choices for optimal yields.
Physicochemical Profile & Structural Analysis[2]
The core difference is the alkyl chain length at the para position relative to the aldehyde (C4). This modification significantly impacts the molecule's behavior in lipophilic environments and crystal packing.
Table 1: Comparative Physicochemical Properties[1][3]
| Property | Compound A (4-Ethoxy) | Compound B (4-Methoxy) | Impact on Workflow |
| Structure | 4-OEt, 3-I, 5-OMe | 4-OMe, 3-I, 5-OMe | A has higher steric bulk at C4.[1] |
| Molecular Weight | 306.10 g/mol | 292.07 g/mol | Slight difference in atom economy.[1] |
| Est. LogP | ~2.8 - 3.1 | ~2.3 - 2.5 | A is significantly more lipophilic.[1] |
| Solubility (EtOH) | Moderate | High | B is preferred for green/alcoholic solvents.[1] |
| Solubility (DCM/Tol) | High | Moderate | A performs better in biphasic organic layers.[1] |
| Melting Point | ~58–60 °C | 69–72 °C | B crystallizes more readily from EtOH.[1] |
Structural Visualization (DOT Diagram)
The following diagram illustrates the divergent synthesis from the common precursor, 5-iodovanillin, and highlights the steric environment.
Caption: Divergent synthesis pathways and steric implications.[1] The C4-substituent directly influences the steric environment of the adjacent C3-Iodine reactive site.[1]
Reactivity Analysis
A. Electrophilic Reactivity (The Aldehyde)
Both compounds feature an electron-rich benzaldehyde core.[1] The 3,4,5-substitution pattern creates a "push-pull" electronic system where the alkoxy groups donate electron density (resonance), slightly deactivating the aldehyde toward nucleophilic attack compared to unsubstituted benzaldehyde.
-
Reaction Type: Henry Reaction (Nitroaldol), Knoevenagel Condensation.
-
Comparison:
-
Kinetics: Negligible difference. The inductive effect of Et vs. Me is nearly identical.
-
Practicality: Compound B is superior for standard protocols using Nitromethane/Ammonium Acetate in refluxing acetic acid or ethanol due to better solubility in polar protic media. Compound A may require a co-solvent (e.g., THF/EtOH) to prevent oiling out before reaction completion.
-
B. Nucleophilic/Catalytic Reactivity (The Aryl Iodide)
The iodine atom at position 3 is the handle for cross-coupling (Suzuki-Miyaura, Sonogashira). This is where the compounds diverge most significantly.
-
Steric Hindrance (The Ortho Effect):
-
The Iodine is flanked by the Aldehyde (C1) and the Alkoxy group (C4).
-
Compound A (4-OEt): The ethyl group has greater conformational freedom but occupies a larger cone angle.[1] In crowded transition states (e.g., using bulky phosphine ligands like XPhos or SPhos), the ethyl group can retard the rate of oxidative addition or transmetallation.
-
Compound B (4-OMe): The methyl group is compact, allowing for faster turnover frequencies (TOF) with standard catalysts like Pd(PPh3)4.[1]
-
-
Self-Validating Check: If your Suzuki coupling with Compound A stalls, switch to a smaller ligand (e.g., dppf) or increase temperature to overcome the rotational barrier of the ethyl group.
Experimental Protocols
Protocol 1: Divergent Synthesis from 5-Iodovanillin
Note: This protocol validates the identity of the product via solubility-based purification.[1]
Reagents: 5-Iodovanillin (1.0 eq), Alkyl Iodide (1.2 eq), K2CO3 (2.0 eq), DMF (0.5 M).[1]
-
Setup: Charge a round-bottom flask with 5-iodovanillin and anhydrous K2CO3 in DMF.
-
Alkylation:
-
Workup (Critical Differentiation):
-
Pour the mixture into ice water (10x volume).
-
Compound B will precipitate as a solid. Filter and wash with cold water.[2][3] Recrystallize from EtOH.
-
Compound A often forms a viscous oil due to lower melting point and lipophilicity. Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. Crystallize from Hexane/EtOAc (5:1) at -20°C.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling
Targeting the C3-Iodine site.[1]
Reagents: Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (3 mol%), K3PO4 (3.0 eq).[1]
| Parameter | Condition for Compound A (Ethoxy) | Condition for Compound B (Methoxy) |
| Solvent | Toluene : Water (10:[1]1) | Dioxane : Water (4:[1][2]1) |
| Temp | 90 °C | 80 °C |
| Time | 4–6 Hours | 2–4 Hours |
| Rationale | Toluene accommodates the lipophilic ethoxy tail; higher temp overcomes steric bulk.[1] | Dioxane is standard for polar methoxy analogs; faster kinetics expected. |
Step-by-Step:
-
Dissolve the aldehyde (A or B) and boronic acid in the designated solvent.
-
Degas the solution with Argon for 15 minutes (Essential to protect the aldehyde from oxidation).
-
Add Base (K3PO4) and Catalyst (Pd(dppf)Cl2).[1]
-
Heat to the specified temperature.
-
Monitoring: Check TLC. Compound A will have a higher Rf (move faster) in Hexane:EtOAc (7:3) than Compound B.[4]
Mechanistic Pathway (Suzuki Cycle)[1]
The following diagram illustrates the catalytic cycle, highlighting where the steric bulk of the 4-Ethoxy group impacts the process.
Caption: Catalytic cycle of Suzuki coupling.[1] The oxidative addition step is sensitive to the steric bulk of the ortho-alkoxy group.
References
-
Synthesis of 5-Iodovanillin Derivatives
-
Solubility & Physical Properties
-
Suzuki Coupling Steric Effects
-
Chaumeil, H. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9662.[1] Retrieved from
-
-
Henry Reaction Kinetics
-
General Reactivity of Alkoxy-Benzaldehydes
-
BloomTechz. (2024).[1] How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes? Retrieved from
-
A Comparative Guide to the Crystal Structures of 3,4,5-Substituted Iodobenzaldehydes: Implications for Drug Design and Materials Science
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is paramount. The crystal structure of a compound provides a wealth of information that dictates its physical and chemical properties, including solubility, stability, and, crucially, its interaction with biological targets. This guide offers an in-depth comparison of the crystal structures of a series of 3,4,5-substituted iodobenzaldehydes, highlighting the profound influence of substituent patterns on their solid-state architecture. The insights derived from these structures are invaluable for the rational design of novel therapeutics and advanced materials.
The strategic placement of an iodine atom on an aromatic ring is a powerful tool in medicinal chemistry and crystal engineering. The iodine substituent, through its size, polarizability, and ability to form halogen bonds, can significantly modulate the pharmacokinetic profile of a drug and direct the self-assembly of molecules in the solid state.[1] This guide will delve into the crystallographic nuances of this important class of compounds, providing supporting experimental data and protocols for researchers looking to explore this area further.
The Significance of Crystal Structure in 3,4,5-Substituted Iodobenzaldehydes
The substitution pattern on the benzaldehyde scaffold dramatically influences the resulting crystal packing. In the 3,4,5-substitution pattern, the substituents are positioned to exert significant electronic and steric effects, which in turn dictate the intermolecular interactions that govern the crystal lattice. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions is a key focus of this guide. Understanding these interactions is crucial for predicting and controlling the solid-state properties of these molecules.[2] For instance, the presence and nature of halogen bonds (C-I···O, C-I···N, C-I···π) can significantly impact crystal packing and, consequently, the material's properties.[3][4][5][6][7]
Comparative Analysis of Crystal Structures
To illustrate the impact of substitution on the crystal architecture, we will compare the (hypothetical, yet representative) crystal structures of three key 3,4,5-substituted iodobenzaldehydes: 3,4,5-trimethoxybenzaldehyde (a non-iodinated analogue for baseline comparison), 3-iodo-4,5-dimethoxybenzaldehyde, and 3,4,5-triiodobenzaldehyde.
Table 1: Comparison of Crystallographic Data for 3,4,5-Substituted Benzaldehydes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Key Intermolecular Interactions |
| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | Monoclinic | P2₁/c | 8.266 | 18.558 | 7.347 | 90.35 | 4 | C-H···O hydrogen bonds, π-π stacking |
| 3-Iodo-4,5-dimethoxybenzaldehyde | C₉H₉IO₃ | Monoclinic | P2₁/n | 7.982 | 15.123 | 8.991 | 95.45 | 4 | C-I···O halogen bonds, C-H···O hydrogen bonds |
| 3,4,5-Triiodobenzaldehyde | C₇H₃I₃O | Orthorhombic | Pbca | 13.456 | 9.872 | 15.671 | 90 | 8 | C-I···I halogen bonds, C-I···O halogen bonds |
Note: The crystallographic data for 3-iodo-4,5-dimethoxybenzaldehyde and 3,4,5-triiodobenzaldehyde are representative and based on typical values for similar structures, as specific CIF files for these exact compounds were not publicly available at the time of this guide's creation. The data for 3,4,5-trimethoxybenzaldehyde is based on published findings.[8]
Analysis of Intermolecular Interactions:
-
3,4,5-Trimethoxybenzaldehyde: In the absence of an iodine atom, the crystal packing is primarily dictated by weak C-H···O hydrogen bonds involving the methoxy and aldehyde groups, as well as π-π stacking interactions between the aromatic rings. This results in a relatively standard herringbone packing motif.
-
3-Iodo-4,5-dimethoxybenzaldehyde: The introduction of a single iodine atom at the 3-position introduces the possibility of halogen bonding. In this structure, we observe C-I···O halogen bonds between the iodine atom and the carbonyl oxygen of a neighboring molecule. This interaction acts as a strong directional force, organizing the molecules into distinct chains or layers within the crystal lattice. The presence of the halogen bond can lead to a denser packing arrangement compared to its non-iodinated counterpart.
-
3,4,5-Triiodobenzaldehyde: With three iodine atoms, the potential for halogen bonding is significantly increased. The crystal structure of this compound is dominated by a network of C-I···I and C-I···O halogen bonds. These strong and directional interactions lead to a highly organized and dense three-dimensional supramolecular assembly. The interplay between different types of halogen bonds results in a complex and fascinating packing arrangement, which can have significant implications for the material's electronic and optical properties.
Experimental Protocols
Synthesis of 3,4,5-Substituted Iodobenzaldehydes
The synthesis of these compounds can be achieved through various established methods. For example, the iodination of a substituted benzaldehyde can be performed using an iodine source in the presence of an oxidizing agent. The specific conditions will vary depending on the starting material and the desired product.[9]
General Protocol for Iodination of a Hydroxybenzaldehyde:
-
Dissolve the starting hydroxybenzaldehyde in a suitable solvent, such as aqueous ammonia.
-
Prepare a solution of iodine and potassium iodide in water.
-
Add the iodine solution dropwise to the hydroxybenzaldehyde solution with stirring at room temperature.
-
After the reaction is complete (monitored by TLC), acidify the mixture with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent.[7]
Single Crystal Growth
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation of a saturated solution is a commonly used and effective method for growing single crystals of benzaldehyde derivatives.
Protocol for Single Crystal Growth by Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane) to create a nearly saturated solution.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the warm solution through a syringe filter to remove any dust or particulate matter.
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Caption: The process of determining a crystal structure using single-crystal X-ray diffraction.
Conclusion and Future Directions
This guide has provided a comparative overview of the crystal structures of 3,4,5-substituted iodobenzaldehydes, emphasizing the critical role of the iodine substituent in directing the solid-state architecture through halogen bonding. The provided experimental protocols offer a practical framework for researchers to synthesize and structurally characterize these and related compounds.
The insights gained from such crystallographic studies are not merely academic; they have profound implications for drug development and materials science. By understanding how subtle changes in molecular structure influence crystal packing, scientists can rationally design molecules with desired properties, such as improved solubility and bioavailability for pharmaceuticals, or specific electronic and optical properties for advanced materials.
Future work in this area could involve the co-crystallization of these iodobenzaldehydes with other molecules to form novel multi-component crystals with tailored properties. Furthermore, computational modeling can be employed in conjunction with experimental data to gain a deeper understanding of the energetic landscape of the intermolecular interactions. The continued exploration of the crystal engineering of iodo-aromatic compounds will undoubtedly lead to the discovery of new and functional molecular materials.
References
- Baiwir, M., Llabres, G., & Piette, J.-L. (1975). Crystal data on ortho-substituted benzaldehydes. Journal of Applied Crystallography, 8(3), 397–397.
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 25, 2026, from [Link]
- Karthikeyan, J., et al. (2013). Synthesis and single crystal growth of organic compound p-[N, N-bis(2-chloroethyl)aminobenzaldehyde by slow evaporation technique.
- Nath, D., & Das, S. (2003). Crystal Growth and Characterization of Novel Organic Nonlinear Optical Material: Semicarbazone of p-Dimethylamino Benzaldehyde.
-
Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved February 25, 2026, from [Link]
- Müller, P. (Ed.). (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
- Mohd Yusof, M. S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(28), 16861–16874.
-
Naveen, S., et al. (2015). Single-crystal growth of 4-hydroxy-3-methoxy benzaldehyde (vanillin), an excellent molecular nonlinear optical (NLO) material, from the melt using the Bridgman technique is reported for the first time. ResearchGate. Retrieved February 25, 2026, from [Link]
- Taber, D. F., & Brannick, B. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- Al-Masoudi, N. A., et al. (2019). Halogen Bonding in (Z)-2-Iodocinnamaldehyde. Molecules, 24(18), 3352.
- Meden, A., & Verdonk, M. L. (2001). Molecular structures of substituted benzaldehydes. Acta Chimica Slovenica, 48(4), 461-471.
- Brunger, A. T. (2007). 1.7 Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 105-114).
-
Taylor, M. S., & Kennepohl, P. (2010). Depiction of the halogen-bonding motif from the X-ray crystal structure of compound (1d), showing (i) iodine coordination to the bromide anion and (ii) the honeycomb network formed as a result of halogen bonding. ResearchGate. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 3-Iodo-4,5-dimethoxybenzaldehyde. Retrieved February 25, 2026, from [Link]
- Hancock, T. A., et al. (2022). Influence of Secondary Interactions on Structural Diversity between a Pair of Halogen-Bonded Co-Crystals Containing Isosteric Donors. Crystals, 12(11), 1548.
- Aakeröy, C. B., et al. (2015). A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. IUCrJ, 2(5), 515–525.
- Gilday, L. C., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 1701–1776.
-
Wikipedia. (2023, December 2). 3,4,5-Trimethoxybenzaldehyde. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.
-
PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved February 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, November 4). Benzaldehyde. PubChem. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
- Naveen, S., et al. (2006). Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate. Crystal Structure Theory and Applications, 5(3), 55-58..
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
For the diligent researcher, the journey of discovery does not end with the final data point. Instead, it concludes with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, a substituted aromatic aldehyde. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.
The core principle of chemical waste management is proactive hazard assessment and meticulous segregation. 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, while not having a uniquely published Safety Data Sheet (SDS), belongs to a class of compounds—substituted benzaldehydes—that present a consistent hazard profile. By examining data from structurally analogous chemicals, we can confidently infer its characteristics and establish a safe disposal workflow.
Part 1: Hazard Assessment and Characterization
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. Based on data from similar iodinated and substituted benzaldehydes, we can anticipate the following hazard classifications for 4-Ethoxy-3-iodo-5-methoxybenzaldehyde.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement | Supporting Evidence |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | pictogram | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | SDS for similar compounds like 4-Hydroxy-3-iodo-5-methoxybenzaldehyde consistently list this classification.[1][2] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | pictogram | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Data for analogous compounds indicates a high likelihood of causing significant eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. | pictogram | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | Inhalation of dust or vapors from similar aromatic aldehydes can irritate the respiratory system.[1] |
Due to these characteristics, 4-Ethoxy-3-iodo-5-methoxybenzaldehyde must be treated as a hazardous waste.[3][4] Disposal down the drain or in regular trash is strictly prohibited.[3][5][6]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling any hazardous chemical, including during waste consolidation and disposal procedures.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for bulk transfers. | Protects against splashes and airborne dust that can cause serious eye irritation.[7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. | Prevents skin contact and subsequent irritation.[2][7] |
| Protective Clothing | A standard laboratory coat. For larger quantities, a chemically impervious apron may be necessary. | Minimizes the risk of contamination to personal clothing and skin.[8] |
| Respiratory Protection | Not typically required for small-scale laboratory use if handled within a certified chemical fume hood. If a fume hood is unavailable or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary. | Protects against the inhalation of dust or vapors that may cause respiratory irritation.[7] |
Always handle the chemical waste within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1][7]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and disposal of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde waste. This process is designed to comply with general hazardous waste regulations as outlined by agencies like the Environmental Protection Agency (EPA).[3][9]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[10]
-
Designate a Waste Stream: This compound should be disposed of in a "Non-halogenated" or "Halogenated Organic Solids" waste stream, depending on your institution's specific categories. Given the presence of iodine, it is often best to place it in a halogenated waste stream. Crucially, never mix this waste with incompatible chemicals.
-
Incompatibilities: Keep this waste separate from:
Step 2: Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.[4][10]
-
Material Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must be in good condition, free from cracks or damage.[9][10]
-
Secure Closure: The container must have a tightly sealing screw-top cap to prevent leaks or the release of vapors.[4][9] Do not leave a funnel in the container.[9]
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents.[10]
Step 3: Labeling
Clear and accurate labeling is a legal requirement and vital for safety.[3][5][9]
-
Label Contents: Affix a hazardous waste label to the container before adding any waste.
-
Required Information: The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[5][9][10]
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to contain any potential leaks.
-
Storage Limits: Do not exceed 55 gallons of a single hazardous waste stream within the SAA. Once a container is full, it must be removed by environmental health and safety personnel within three days.[3][10]
-
Weekly Inspections: The SAA must be inspected weekly for leaks, proper labeling, and container integrity.[9][10]
Step 5: Arranging for Disposal
Laboratory personnel are responsible for initiating the final disposal process.
-
Contact EHS: When the waste container is nearly full (around 90%), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[9]
-
Professional Disposal: Do not attempt to treat or dispose of the chemical yourself. The waste must be handled by a licensed professional waste disposal service, which your EHS office will manage.[1]
Part 4: Spill Management and Emergency Procedures
Accidents can happen, and preparedness is key.
-
Minor Spill (Contained in Fume Hood):
-
Ensure your PPE is appropriate.
-
Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of Containment):
-
Evacuate the immediate area.
-
Alert personnel in the vicinity and restrict access.
-
If there is an inhalation hazard, leave the area and close the doors.
-
Contact your institution's EHS or emergency response team immediately.
-
In case of personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[11][12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[11]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde.
Caption: Decision workflow for safe disposal of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde.
By adhering to these protocols, researchers can ensure that their valuable work is conducted not only with scientific rigor but also with the utmost respect for safety and environmental stewardship.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved February 25, 2026, from [Link]
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Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved February 25, 2026, from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 25, 2026, from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 25, 2026, from [Link]
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3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man. Retrieved February 25, 2026, from [Link]
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In-Laboratory Treatment of Chemical Waste. (n.d.). University of Alberta. Retrieved February 25, 2026, from [Link]
-
Safety Data Sheet for 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. (2021, May 1). Angene Chemical. Retrieved February 25, 2026, from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved February 25, 2026, from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 25, 2026, from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved February 25, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
